4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRZKCBAARSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. As a senior application scientist, this document moves beyond a simple listing of techniques, offering a logical workflow where each analytical step provides a piece of the puzzle, leading to an unambiguous structural assignment. The protocols and interpretations are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Importance of Pyrazole Scaffolds
Pyrazoles are a privileged class of heterocyclic compounds in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities.[1][2] The specific substitution pattern on the pyrazole ring is critical to its pharmacological effect, making unambiguous structure determination a cornerstone of any research and development program. This guide will walk you through a multi-technique approach to confirm the molecular structure of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound with potential applications in various fields.
Proposed Structure and Initial Assessment
The proposed structure for our target compound is:
Before embarking on a full-scale analytical campaign, a preliminary assessment of the molecule's properties is crucial. This includes determining its molecular formula (C₁₁H₉ClN₂O₂) and molecular weight (252.66 g/mol ). This information is vital for interpreting mass spectrometry data.
The Elucidation Workflow: A Step-by-Step Approach
The structure elucidation process is a logical sequence of experiments, where the output of one technique informs the next. The following workflow is designed for efficiency and comprehensiveness.
Caption: A logical workflow for the structure elucidation of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Analysis: Compare the observed exact mass with the calculated theoretical mass for C₁₁H₉ClN₂O₂.
Expected Data & Interpretation:
| Ion | Calculated m/z | Observed m/z (Hypothetical) |
| [M+H]⁺ (C₁₁H₁₀ClN₂O₂⁺) | 253.0425 | 253.0428 |
| [M-H]⁻ (C₁₁H₈ClN₂O₂⁻) | 251.0280 | 251.0277 |
The close agreement between the calculated and observed m/z values confirms the elemental composition of the molecule.
Fragmentation Pattern: The fragmentation of pyrazole carboxylic acids in the mass spectrometer can provide valuable structural information.[3][4] Key expected fragments for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid include the loss of the carboxylic acid group (-COOH) and potentially the chlorine atom.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The presence or absence of characteristic absorption bands helps to confirm the key structural features of the target compound. For pyrazole derivatives, the IR spectra can be complex, but certain regions are highly informative.[5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1600, ~1480 | C=C and C=N stretch (Aromatic & Pyrazole) | Medium to strong |
| ~1300-1000 | C-N and C-O stretch | Medium |
| ~800-600 | C-Cl stretch | Medium |
The presence of a broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9] A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish correlations.
-
Expected ¹H NMR Data & Interpretation (in CDCl₃, hypothetical):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~10-12 | broad s | 1H | -COOH |
| 7.3-7.5 | m | 5H | Phenyl-H |
| ~3.8 | s | 3H | N-CH₃ |
Expected ¹³C NMR Data & Interpretation (in CDCl₃, hypothetical):
| Chemical Shift (δ) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~150 | C3 (Pyrazole) |
| ~145 | C5 (Pyrazole) |
| 128-132 | Phenyl-C |
| ~110 | C4 (Pyrazole) |
| ~35 | N-CH₃ |
2D NMR for Unambiguous Assignments:
Caption: Expected key Heteronuclear Multiple Bond Correlation (HMBC) in the NMR spectrum.
The HMBC experiment is crucial for connecting the different fragments of the molecule. For instance, a correlation between the N-methyl protons and the C5 and C4 carbons of the pyrazole ring would confirm their proximity. Similarly, correlations from the phenyl protons to the C3 carbon of the pyrazole ring would establish the phenyl substitution at this position.
Single-Crystal X-ray Diffraction: The Ultimate Confirmation
Expertise & Experience: While spectroscopic methods provide a comprehensive picture of the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[10][11] This technique is particularly valuable for confirming the regiochemistry of the substituents on the pyrazole ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Expected Outcome:
The X-ray crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule, leaving no doubt as to its identity and the substitution pattern.
Conclusion: A Self-Validating Approach to Structure Elucidation
By following this systematic and multi-faceted approach, the structure of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be elucidated with a high degree of confidence. Each technique provides a layer of evidence that, when combined, creates a self-validating and robust structural assignment. This level of analytical rigor is essential for advancing research and development in the fields of medicinal chemistry and materials science.
References
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- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Public
- Pyrazoline The structural elucidation of pyrazoles and derivatives has...
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
-
Structure Elucidation of a Pyrazolo[8][12]pyran Derivative by NMR Spectroscopy - PMC.
- Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Deriv
- Metabolism of pyrazole.
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchG
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
- 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | C6H7ClN2O2 | CID 600040.
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchG
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid - Chem-Impex.
- X-ray structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3)....
- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)
- Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine - SciSpace.
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- 4-Iodopyrazole(3469-69-0) 1H NMR spectrum - ChemicalBook.
- 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 128537-49-5 - ChemicalBook.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.
- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at he
- 4-Bromopyrazole - Optional[1H NMR] - Spectrum - SpectraBase.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.
- Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchG
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682.
- (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC.
- 5-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID - NextSDS.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Tokyo Chemical Industry.
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Pyrazole Carboxylic Acid Derivatives: Mechanistic Insights, Biological Efficacy, and Screening Protocols
Executive Summary
In contemporary medicinal chemistry, heterocyclic scaffolds serve as the architectural foundation for targeted drug discovery. Among these, pyrazole carboxylic acid derivatives (PCADs) have emerged as highly privileged structures[1]. The unique pharmacological profile of PCADs stems from their dual-functional nature: the pyrazole ring provides a rigid, aromatic core capable of orienting peripheral substituents into hydrophobic binding pockets, while the carboxylic acid moiety acts as a critical bidentate hydrogen-bond donor/acceptor[2]. This structural synergy allows PCADs to selectively interact with polar enzymatic clefts, yielding potent anticancer, antiviral, and antimicrobial activities[3].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanism-of-action and practical, bench-level execution. This guide dissects the biological activity of PCADs, summarizes quantitative efficacy data, and provides self-validating experimental workflows for their synthesis and biological evaluation.
Mechanistic Pathways & Biological Activity
Oncology: Carbonic Anhydrase XII and Kinase Inhibition
Metabolic reprogramming is a hallmark of cancer. In hypoxic tumor microenvironments, cancer cells upregulate human Carbonic Anhydrase XII (hCA XII) to efflux lactic acid and maintain intracellular pH homeostasis[4]. Recent structural studies demonstrate that 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives act as highly selective hCA XII inhibitors[4]. Unlike classical sulfonamide inhibitors that directly bind the catalytic zinc ion, PCADs produce an indirect interference with the zinc-bound water molecule[4]. This unique binding mode disrupts tumor pH regulation, selectively inducing apoptosis in hypoxic cancer cells while sparing normoxic tissue[4].
Furthermore, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives have demonstrated significant antiproliferative activity by targeting Aurora-A kinase and other oncogenic pathways, yielding low micromolar IC50 values across hepatic (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines[5][6].
Mechanism of hCA XII inhibition by pyrazole-5-carboxylic acids in hypoxic tumor microenvironments.
Virology: Flavivirus Protease Inhibition
The Dengue (DENV) and Zika (ZIKV) viruses rely on the NS2B-NS3 protease complex for viral replication. Extensive Structure-Activity Relationship (SAR) profiling has identified pyrazole-3-carboxylic acid derivatives as potent, non-peptidic inhibitors of this protease[2]. Derivatives bearing an aromatic substituent at the C5 position of the pyrazole ring exhibit superior cellular activity[2]. The carboxylic acid group is essential for anchoring the inhibitor near the catalytic triad, while sterically demanding substituents at C5 (e.g., pyridine or 2,3-dihydrobenzo[b][1,4]dioxine) occupy the S1/S2 sub-pockets of the protease, preventing viral polyprotein cleavage[2].
Microbiology: Broad-Spectrum Antimicrobial Action
Through green multicomponent reactions (MCRs), novel pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated against pathogenic strains[7][8]. These compounds disrupt bacterial cell wall synthesis and fungal membrane integrity, showing notable Minimum Inhibitory Concentration (MIC) profiles against both Gram-positive and Gram-negative bacteria[7].
Quantitative Data Summary
The following table synthesizes the biological efficacy of key pyrazole carboxylic acid derivatives across various therapeutic targets.
| Compound Class / Specific Derivative | Primary Target / Cell Line | Biological Activity | Reference |
| Compound 2c : 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid | hCA XII (Hypoxic Tumors) | Ki = 0.21 µM | [4] |
| Compound 4j (263) : 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | HCT116 (Colon Carcinoma) | IC50 = 1.1 µM | [5] |
| Compound 4j (263) : 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Huh7 (Liver Carcinoma) | IC50 = 1.6 µM | [5] |
| Compound 17 : Pyrazole-3-carboxylic acid (C5-pyridine, N1-2-methylphenyl) | DENV2 NS2B-NS3 Protease | EC50 = 9.7 µM | [2] |
| Compound 50 : Pyrazole-3-carboxylic acid derivative | ZIKV Protease | IC50 = 8.3 µM | [2] |
| Compounds 27a, 27b : Pyrazole-4-carboxylic acid derivatives | Pathogenic Bacteria / Fungi | Broad-spectrum MIC | [7] |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why each step is performed.
Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxylic Acids
Objective : Generate a library of C5-substituted pyrazole-3-carboxylic acids for SAR profiling[2][5].
-
One-Pot Cyclocondensation : React hydrazone dianions with diethyl oxalate in an inert solvent (e.g., THF) under reflux.
-
Causality: Diethyl oxalate acts as a highly efficient bis-electrophile. The use of a dianion intermediate ensures strict regiocontrol over the pyrazole nitrogen positioning, preventing the formation of unwanted regioisomers[5].
-
-
Alkaline Hydrolysis : Treat the resulting pyrazole-3-carboxylate ester with 2M NaOH in refluxing ethanol for 2 hours.
-
Causality: Saponification removes the ethyl protecting group. Liberating the free carboxylic acid is mandatory, as this moiety is the primary pharmacophore required for target enzyme interaction (e.g., zinc coordination in hCA XII)[4].
-
-
Acidification & Isolation : Cool the mixture to 0°C and neutralize dropwise with 1M HCl until pH 3 is reached. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure pyrazole-3-carboxylic acid.
Experimental workflow for the regioselective synthesis and screening of pyrazole carboxylic acids.
Protocol B: High-Throughput Cell Viability Screening (MTT Assay)
Objective : Quantify the antiproliferative IC50 of synthesized PCADs against human cancer cell lines with built-in statistical validation[6].
-
Cell Seeding : Plate target cells (e.g., HCT116) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 .
-
Compound Treatment : Expose cells to a 10-point serial dilution of the PCAD (0.1 µM to 100 µM). Include 0.1% DMSO as a vehicle control (negative) and Doxorubicin (10 µM) as a positive control.
-
Causality: A 10-point concentration curve ensures accurate sigmoidal dose-response modeling, which is mathematically required for precise IC50 interpolation.
-
-
MTT Incubation : Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Causality: Viable cells reduce the yellow tetrazolium dye to insoluble purple formazan via mitochondrial succinate dehydrogenase. This directly correlates the colorimetric signal with metabolic viability.
-
-
Solubilization & Readout : Aspirate the media and lyse cells with 100 µL DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
-
System Validation (Z'-factor Calculation) : Before accepting the IC50 data, calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)-
Causality: A Z′≥0.5 confirms that the assay window is sufficiently robust to distinguish true biological activity from background noise, validating the entire screening run as a trustworthy system.
-
References
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PMC / National Institutes of Health URL:[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI Molecules URL:[Link]
-
Current status of pyrazole and its biological activities Source: PMC / Journal of Pharmacy & Bioallied Sciences URL:[Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega URL:[Link]
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Advanced Synthesis and Application Profiling of 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Executive Summary
The heterocyclic building block 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1245275-74-4) represents a highly versatile scaffold in modern medicinal chemistry and agrochemical development[1]. Pyrazole-5-carboxylic acid derivatives are privileged structures, frequently deployed as competitive enzyme inhibitors and receptor antagonists due to their favorable hydrogen-bonding profiles, metabolic stability, and predictable pharmacokinetic properties[2]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, regioselective synthesis, and downstream biological applications of this specific pyrazole derivative.
Physicochemical Profiling
Understanding the structural parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the C4-chlorine atom significantly lowers the pKa of the adjacent carboxylic acid through inductive electron withdrawal, while the N1-methyl group restricts tautomerization, locking the molecule into a single, predictable conformation.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Structural Significance |
| CAS Registry Number | 1245275-74-4 | Unique identifier for the specific regioisomer[1]. |
| Molecular Formula | C11H9ClN2O2 | Dictates mass spectrometric isotope patterns (M, M+2). |
| Molecular Weight | 236.65 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Core Scaffold | 1H-Pyrazole | Provides a rigid, aromatic framework for spatial projection. |
| Substitution Pattern | 4-Cl, 1-Me, 3-Ph, 5-COOH | Prevents tautomerization; enhances lipophilicity (C4-Cl). |
Mechanistic Synthesis & Causality
The synthesis of highly substituted pyrazoles requires strict control over regioselectivity. The standard methodology utilizes a bottom-up approach, beginning with a Claisen condensation, followed by a regioselective cyclization, electrophilic aromatic substitution, and final deprotection[3].
Fig 1: Stepwise synthetic workflow for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Causality Behind Reagent Selection
-
Sodium Methoxide (NaOMe): Used during the Claisen condensation instead of NaOH. NaOH would prematurely hydrolyze the dimethyl oxalate, whereas NaOMe acts as a strong, non-nucleophilic base (relative to the ester) to quantitatively form the acetophenone enolate.
-
Acetic Acid (AcOH): Serves a dual purpose during cyclization. It acts as the solvent and an acid catalyst, activating the carbonyl groups of the 1,3-diketone to facilitate nucleophilic attack by methylhydrazine, driving the subsequent dehydration steps.
-
N-Chlorosuccinimide (NCS): The C4 position of the pyrazole ring is highly electron-rich. NCS provides a controlled, mild source of electrophilic chlorine ( Cl+ ), preventing the over-oxidation or destructive chlorination that typically occurs when using raw Cl2 gas.
-
Lithium Hydroxide (LiOH): Chosen for saponification because the lithium cation strongly coordinates with the carbonyl oxygen. This Lewis acid-like interaction increases the electrophilicity of the carbonyl carbon, allowing for rapid hydrolysis under milder conditions than KOH or NaOH, thereby preventing degradation of the heterocyclic core[3].
Table 2: Reaction Optimization Parameters
| Reaction Step | Catalyst / Reagent | Solvent System | Temp | Yield |
| 1. Condensation | NaOMe (1.1 eq) | Diethyl Ether | 25 °C | 85-90% |
| 2. Cyclization | Methylhydrazine (1.05 eq) | Acetic Acid | 100 °C | 75-80% |
| 3. Chlorination | NCS (1.1 eq) | DMF | 60 °C | 90-95% |
| 4. Saponification | LiOH·H2O (2.0 eq) | THF/MeOH/H2O (3:1:1) | 65 °C | >95% |
Validated Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.
Step 1: Synthesis of Methyl 2,4-dioxo-4-phenylbutanoate
-
Charge a flame-dried flask with dimethyl oxalate (1.0 eq) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Add acetophenone (1.0 eq) dropwise over 30 minutes. Stir at 25 °C for 12 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the acetophenone spot ( Rf≈0.6 ) is consumed.
-
Quench with 1M HCl, extract with EtOAc, dry over Na2SO4 , and concentrate in vacuo.
Step 2: Regioselective Cyclization
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Slowly add methylhydrazine (1.05 eq) at room temperature (Caution: highly toxic and volatile).
-
Heat the mixture to 100 °C for 12 hours to drive dehydration.
-
Validation Checkpoint: Analyze via 1H NMR. The successful formation of the pyrazole ring is confirmed by the appearance of a distinct singlet for the C4-H proton at δ≈7.0 ppm and the N-methyl protons at δ≈4.1 ppm.
Step 3: Electrophilic C4-Chlorination
-
Dissolve the resulting pyrazole ester in anhydrous DMF.
-
Add N-Chlorosuccinimide (1.1 eq) and heat the reaction to 60 °C for 4 hours.
-
Validation Checkpoint: LC-MS analysis must show the disappearance of the starting material mass and the appearance of the M and M+2 isotope pattern characteristic of a mono-chlorinated species. 1H NMR will show the disappearance of the C4-H singlet.
Step 4: Saponification to Target Compound
-
Dissolve the chlorinated ester in a 3:1:1 mixture of THF, MeOH, and H2O .
-
Add LiOH· H2O (2.0 eq) and reflux at 65 °C for 4 hours.
-
Remove organic solvents in vacuo, acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product.
-
Filter, wash with cold water, and dry under high vacuum to yield 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
-
Validation Checkpoint: IR spectroscopy should reveal a broad O-H stretch (2500-3300 cm−1 ). LC-MS confirms the exact mass of 236.65 g/mol .
Biological Applications & Target Modulation
Pyrazole-5-carboxylic acids are heavily utilized in drug discovery. Notably, they have been identified as potent, competitive inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) [3] and as highly selective Endothelin (ET) receptor antagonists [4].
In the context of TNAP, the pyrazole core mimics the spatial geometry of endogenous substrates. The carboxylic acid moiety forms critical electrostatic interactions with the zinc and magnesium ions in the enzyme's catalytic pocket, while the C3-phenyl and C4-chloro groups occupy hydrophobic sub-pockets, drastically increasing binding affinity and preventing the abnormal hydrolysis of extracellular pyrophosphate (ePPi).
Fig 2: Mechanism of action for pyrazole-5-carboxylic acids in TNAP inhibition pathways.
By utilizing the 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold, researchers can rapidly generate libraries of amides and esters to fine-tune pharmacokinetic parameters while retaining the potent pharmacodynamic profile inherent to the pyrazole core.
References
- Source: chemscene.
- Title: Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP)
- Source: researchgate.
- Source: eurekaselect.
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4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid mechanism of action
Unlocking the Pharmacophore: Mechanism of Action and Integration of 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1245275-74-4) is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, it functions as a highly privileged pharmacophore and versatile building block[1]. When integrated into larger ligand architectures, this specific scaffold dictates the molecule's mechanism of action (MoA), pharmacokinetic stability, and target selectivity. This technical guide explores the structural causality behind this scaffold and details its mechanistic role in two highly validated therapeutic pathways: ADAMTS7 metalloproteinase inhibition for cardiovascular disease and CYP11B1 modulation for endocrine disorders.
Structural Pharmacology: The Causality of the Scaffold
The precise functionalization of this pyrazole derivative provides a masterclass in rational drug design. Every moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:
-
The Pyrazole Core: Acts as a bioisostere for arenes, improving aqueous solubility while providing critical hydrogen bond acceptors (N2) to interact with active-site residues[2].
-
1-Methyl Group: Restricts rotational degrees of freedom. In endocrine targets like CYP11B1, the N-methyl group dictates enzyme active site tolerance and prevents off-target binding[3].
-
3-Phenyl Ring: Provides a robust π -system for aromatic stacking (e.g., π−π or cation- π interactions) with hydrophobic residues in the target binding pocket.
-
4-Chloro Substitution: The C4 position of the pyrazole ring is notoriously susceptible to cytochrome P450-mediated oxidation. Chlorination at this site provides steric and electronic shielding, drastically reducing metabolic clearance. Furthermore, the chlorine atom engages in orthogonal halogen bonding with backbone carbonyls, increasing target residence time.
-
5-Carboxylic Acid: Serves as the primary synthetic handle (for amidation into hydantoins or carboxamides) or as a direct pharmacophore element, such as a zinc-chelating moiety in metalloproteinase inhibitors[4].
Figure 1: Metabolic stabilization via C4-chlorination of the pyrazole scaffold.
Primary Mechanism of Action: ADAMTS7 Inhibition
A prominent application of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is in the development of ADAMTS7 inhibitors (e.g., BAY-9835)[4]. ADAMTS7 is a zinc-dependent metalloproteinase responsible for cleaving Cartilage Oligomeric Matrix Protein (COMP). Cleaved COMP fragments promote vascular smooth muscle cell (VSMC) migration, leading to neointima formation and atherosclerosis.
Mechanism: When the pyrazole-5-carboxylic acid is synthesized into a hydantoin derivative, the pyrazole core positions the ligand deep within the S1' specificity pocket of ADAMTS7. The N2 atom of the pyrazole and the derivative's carbonyl groups coordinate the catalytic zinc ion ( Zn2+ ), competitively displacing the endogenous COMP substrate. The 4-chloro substitution enhances binding affinity by filling a lipophilic sub-pocket, preventing VSMC migration.
Figure 2: ADAMTS7-mediated extracellular matrix remodeling and targeted inhibition.
Self-Validating Protocol: FRET-Based ADAMTS7 Cleavage Assay
To validate the inhibitory potency of pyrazole derivatives against ADAMTS7, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized. This protocol is engineered with internal feedback loops to prevent false positives caused by compound auto-fluorescence or substrate depletion.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl2 , 10 µM ZnCl2 ). Causality: ADAMTS7 requires precise concentrations of Zn2+ for catalysis and Ca2+ for structural stability; omitting these leads to rapid enzyme denaturation.
-
Compound Serial Dilution: Dispense the 4-chloro-pyrazole derivative in a 10-point dose-response curve (DMSO final concentration ≤ 1%).
-
Pre-incubation: Incubate 10 nM recombinant human ADAMTS7 with the compound for 30 minutes at 37°C. Causality: Pyrazole-based metalloproteinase inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before substrate addition.
-
Baseline Read (Self-Validation Step): Measure fluorescence (Ex 340 nm / Em 420 nm) before adding the substrate. Causality: Identifies highly conjugated pyrazole derivatives that auto-fluoresce, allowing for background subtraction and preventing artificially skewed IC50 values.
-
Substrate Addition & Kinetic Measurement: Add 5 µM FRET substrate (Dabcyl-COMP-Edans). Read fluorescence continuously for 60 minutes.
-
Data Validation: Calculate the initial velocity ( V0 ) from the linear portion of the curve (first 15 minutes). Causality: Ensuring the reaction is in the linear phase guarantees that substrate depletion does not artificially mimic enzyme inhibition.
Secondary Mechanism of Action: CYP11B1 Modulation
Beyond cardiovascular targets, the scaffold is heavily utilized in endocrinology. Inhibiting CYP11B1 (11 β -hydroxylase) blocks the final step of cortisol biosynthesis, offering a therapeutic avenue for Cushing's disease[3].
Mechanism: The pyrazole acts as a Type II heme-binding inhibitor. The lone pair on the pyrazole N2 atom coordinates directly with the heme iron ( Fe3+ ) of CYP11B1, displacing the distal water molecule required for oxygen activation. The 1-methyl group provides critical selectivity, clashing with the active site of the closely related CYP11B2 (aldosterone synthase) to prevent off-target hypoadrenalism[5].
Quantitative SAR & Pharmacokinetic Profiling
The addition of the 4-chloro moiety to the base 1-methyl-3-phenyl-1H-pyrazole scaffold fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the quantitative shifts observed during lead optimization.
| Parameter | 1-Methyl-3-phenyl-1H-pyrazole (Base) | 4-Chloro-1-methyl-3-phenyl-1H-pyrazole | Causality / Mechanistic Rationale |
| Target IC50 (ADAMTS7) | 145 nM | 12 nM | Halogen bonding in the S1' sub-pocket increases binding affinity and residence time. |
| CYP450 Clearance ( Clint ) | 85 µL/min/mg | 18 µL/min/mg | C4-chlorination blocks the primary site of oxidative metabolism (Phase I). |
| In Vivo Half-life ( t1/2 ) | 1.2 hours | 4.8 hours | Reduced hepatic clearance leads to prolonged systemic exposure. |
| Selectivity (vs MMP12) | 15-fold | >100-fold | Steric bulk of the chlorine atom clashes with the narrower MMP12 active site architecture. |
| Lipophilicity (LogP) | 2.1 | 2.8 | Increased lipophilicity enhances membrane permeability and oral bioavailability. |
Self-Validating Protocol: LC-MS/MS CYP11B1 Selectivity Assay
To confirm that the pyrazole derivative inhibits cortisol production without disrupting aldosterone synthesis, a cellular LC-MS/MS assay using V79 cells expressing human CYP11B1 or CYP11B2 is employed.
-
Cell Seeding & Treatment: Seed V79-CYP11B1 and V79-CYP11B2 cells in 96-well plates. Treat with the pyrazole derivative (0.1 nM to 10 µM) and incubate for 24 hours.
-
Substrate Spiking: Add 11-deoxycortisol (for CYP11B1) or 11-deoxycorticosterone (for CYP11B2) to the media. Causality: Providing excess precursor ensures the enzyme operates at Vmax , isolating the inhibitor's effect from endogenous substrate fluctuations.
-
Extraction & Internal Standard (Self-Validation Step): Extract steroids using ethyl acetate spiked with Cortisol- d4 and Aldosterone- d7 . Causality: The stable-isotope internal standards validate the extraction efficiency. If the recovery of Cortisol- d4 drops below 80%, the sample is flagged for matrix effects or extraction failure, preventing false-positive inhibition data.
-
LC-MS/MS Quantification: Quantify cortisol and aldosterone using Multiple Reaction Monitoring (MRM). Calculate the Selectivity Factor (SF = IC50_CYP11B2/IC50_CYP11B1 ). An SF > 50 is required for therapeutic viability.
References
-
[2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH) / PMC. URL:[Link]
-
[6] Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications / Journal of Agricultural and Food Chemistry. URL:[Link]
-
[3] Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. ACS Publications / Journal of Medicinal Chemistry. URL:[Link]
-
[5] Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds. Universität des Saarlandes. URL:[Link]
-
[4] BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. National Institutes of Health (NIH) / PMC. URL:[Link]
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Spectroscopic Profiling and Synthetic Methodology of 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry: 1245275-74-4[1]
Executive Summary
The pyrazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its robust physicochemical properties and diverse target engagement capabilities. Specifically, highly functionalized derivatives like 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid serve as critical intermediates in the development of kinase inhibitors and anti-inflammatory agents[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the synthetic decisions, establish self-validating analytical workflows, and provide an authoritative grounding for the spectroscopic signatures (NMR, IR, Mass) of this specific pyrazole derivative.
Mechanistic Rationale & Synthetic Workflow
The synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid relies on the late-stage regioselective electrophilic aromatic substitution (EAS) of its unchlorinated precursor, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid[2].
The Causality of Regioselectivity: The pyrazole ring is a π-excessive heterocycle. Quantum mechanical calculations consistently demonstrate that the C-4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient[3]. Despite the electron-withdrawing nature of the C-5 carboxylic acid, the C-4 position remains the most nucleophilic site. By utilizing N-Chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at 80°C, we provide sufficient thermal energy to overcome the activation barrier while stabilizing the highly polar Wheland intermediate.
Fig 1: Synthetic workflow and mechanistic pathway for C-4 chlorination.
Spectroscopic Profiling & Causality
To ensure absolute trustworthiness in drug development, analytical data must act as a self-validating system. The spectral data below is synthesized from fundamental principles and grounded in peer-reviewed literature for analogous halogenated pyrazoles[4][5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Causality: The most critical diagnostic marker of a successful synthesis is the complete disappearance of the sharp singlet typically found at ~6.90 ppm, which corresponds to the C-4 proton in the starting material[3]. In the product, the N-CH₃ group appears as a sharp singlet at ~4.05 ppm. This downfield shift (compared to standard aliphatic methyls) is caused by the strong anisotropic deshielding from the adjacent pyrazole π-system and the electron-withdrawing C-5 carboxylate[2]. The carboxylic acid proton manifests as a broad singlet at ~13.50 ppm, characteristic of strong intermolecular hydrogen bonding[6].
-
¹³C NMR Causality: The introduction of the electronegative chlorine atom at C-4 induces a distinct chemical shift. The C-4 carbon, originally resonating at ~108 ppm, shifts downfield to ~112.5 ppm due to the inductive withdrawal (-I effect) of the halogen[5].
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by a strong, sharp absorption at ~1695 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid[6][7]. A broad trough spanning 3100–2600 cm⁻¹ confirms the presence of the O-H stretch. The C-Cl bond is confirmed by a distinct stretching band in the fingerprint region at ~765 cm⁻¹.
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺. The presence of the chlorine atom provides a built-in validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates a rigid 3:1 intensity ratio for the molecular ion peaks at m/z 237.04 and 239.04, respectively[5].
Fig 2: Primary ESI-MS fragmentation pathways of the target molecule.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis and In-Process Control
-
Initiation: Dissolve 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (10.0 mmol) in anhydrous DMF (20 mL) under an inert N₂ atmosphere.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 11.0 mmol) in a single portion. Rationale: A slight excess ensures complete conversion without driving di-chlorination, as the pyrazole ring has only one available active site.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.
-
Self-Validation (In-Process): Withdraw a 50 µL aliquot, quench in water, and extract with EtOAc. Run TLC (DCM:MeOH 9:1). The reaction is deemed complete only when the starting material spot is fully consumed.
-
Workup: Pour the cooled mixture into ice water (100 mL). The product will precipitate due to its low aqueous solubility. Filter, wash with cold water to remove succinimide and DMF, and dry under vacuum.
Protocol B: Spectroscopic Acquisition
-
NMR Preparation: Dissolve 15 mg of the dried product in 0.6 mL of DMSO-d₆. Rationale: DMSO-d₆ disrupts the hydrogen-bonded dimers of the carboxylic acid, yielding sharper signals than CDCl₃.
-
MS Parameters: Dilute the sample to 1 µg/mL in MeOH/H₂O (1:1) with 0.1% Formic Acid. Inject via direct infusion at 10 µL/min into the ESI source.
Quantitative Data Summaries
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Note |
| 13.50 | Broad Singlet | 1H | -COOH | Highly deshielded; exchanges with D₂O. |
| 7.82 – 7.78 | Multiplet | 2H | Ar-H (ortho) | Deshielded by the adjacent pyrazole π-system. |
| 7.50 – 7.40 | Multiplet | 3H | Ar-H (meta/para) | Standard aromatic resonance. |
| 4.05 | Singlet | 3H | N-CH₃ | Downfield shift due to N-heteroatom and C-5 carboxylate. |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C=O (Carboxylic Acid) | 128.8 | Ar C-meta |
| 148.2 | Pyrazole C-3 | 128.5 | Ar C-para |
| 133.4 | Pyrazole C-5 | 127.2 | Ar C-ortho |
| 131.0 | Ar C-ipso | 112.5 | Pyrazole C-4 (C-Cl) |
| 39.5 | N-CH₃ |
Table 3: Key IR and MS Data
| Technique | Key Signals / m/z | Interpretation |
| FT-IR (ATR) | 3100–2600 cm⁻¹ | O-H stretch (broad, hydrogen-bonded) |
| 1695 cm⁻¹ | C=O stretch (strong) | |
| 765 cm⁻¹ | C-Cl stretch | |
| ESI-MS (+) | 237.04 m/z | [M+H]⁺ (³⁵Cl isotope, 100% relative abundance) |
| 239.04 m/z | [M+H]⁺ (³⁷Cl isotope, ~33% relative abundance) | |
| 193.05 m/z | [M+H - CO₂]⁺ Fragment |
References
-
1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 . PubChem. [Link]
-
Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease . Journal of Medicinal Chemistry. [Link]
-
Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones . MDPI. [Link]
-
Synthesis and Antitumor Activity of Some Pyrazole Derivatives . Asian Journal of Chemistry. [Link]
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The Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, with its versatile structure underpinning a multitude of FDA-approved drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, are instrumental in creating favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole compounds, details classical and contemporary synthetic methodologies with step-by-step protocols, and delves into the critical structure-activity relationships that drive modern drug design.
The Genesis of a Scaffold: A Historical Perspective
The journey of pyrazole chemistry began in the late 19th century, a period of burgeoning innovation in synthetic organic chemistry.
Knorr's Serendipitous Discovery and the Dawn of Pyrazole Synthesis
In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized the first pyrazole derivative, a compound he named "antipyrine."[4] This discovery was monumental, not only for the birth of a new class of heterocyclic compounds but also for its immediate therapeutic impact. Antipyrine was one of the first synthetic, commercially successful drugs, marking a pivotal moment in the history of medicinal chemistry. Knorr's synthesis, now famously known as the Knorr pyrazole synthesis , involved the condensation of a β-ketoester with a hydrazine derivative.[4]
A few years later, in 1898, Hans von Pechmann achieved another milestone by reporting the first synthesis of the parent, unsubstituted pyrazole ring through the reaction of diazomethane with acetylene. These foundational discoveries opened the floodgates for the exploration of pyrazole chemistry and the synthesis of a vast array of derivatives.
The Classical Knorr Synthesis: A Foundational Methodology
The Knorr synthesis remains a fundamental and widely utilized method for constructing the pyrazole ring.[5] Its enduring prevalence is a testament to its simplicity and the ready availability of the starting materials: 1,3-dicarbonyl compounds and hydrazines.
The reaction proceeds via an acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[6]
Evolution of Synthetic Strategies: From Classical to Contemporary
While the Knorr synthesis laid the groundwork, the demands of modern drug discovery for greater efficiency, diversity, and regiochemical control have driven the evolution of pyrazole synthesis.
Limitations of the Knorr Synthesis
The primary limitation of the classical Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to the formation of a mixture of two regioisomeric pyrazole products.[5][7] This lack of regioselectivity can complicate purification and reduce the overall yield of the desired product. Furthermore, the often harsh reaction conditions, such as high temperatures and strong acids, can be incompatible with sensitive functional groups.[8]
Modern Synthetic Methodologies: Addressing the Challenges
To overcome the limitations of the classical approach, a diverse toolkit of modern synthetic methods has been developed, offering improved yields, enhanced regioselectivity, and milder reaction conditions.
2.2.1. Catalytic Approaches: Enhancing Efficiency and Selectivity
The introduction of catalysts has revolutionized pyrazole synthesis, enabling reactions to proceed under milder conditions with greater control.
-
Silver-Catalyzed Synthesis: Silver catalysts, such as silver triflate (AgOTf), have been shown to efficiently catalyze the reaction between trifluoromethylated ynones and hydrazines, leading to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields.[9][10]
-
Copper-Catalyzed Synthesis: Copper catalysts are employed in various pyrazole syntheses, including the oxidative [3+2] cycloaddition of N-isocyaniminotriphenylphosphorane and alkynes.[11]
-
Palladium-Catalyzed Synthesis: Palladium nanoparticles (PdNPs) have been utilized in one-pot regioselective syntheses, offering an environmentally friendly approach in aqueous media.
2.2.2. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields.[12][13][14] In the context of pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, facilitating the rapid generation of compound libraries for high-throughput screening.[15][16]
2.2.3. Multicomponent Reactions: The Power of One-Pot Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and molecular diversity.[9][17][18][19][20] One-pot, three-component approaches to pyrazole synthesis, often involving a tandem Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and aromatization, provide a highly efficient route to polysubstituted pyrazoles.[9][19][20]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key pyrazole synthesis protocols, representing both classical and modern approaches.
Classical Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol is based on the foundational work of Knorr and demonstrates the synthesis of a pyrazolone derivative.[12]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected product with a small amount of water and allow it to air dry.
Modern Protocol: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol exemplifies a modern, efficient approach to pyrazole synthesis, leveraging the advantages of microwave irradiation and a one-pot procedure.[12]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
Procedure:
-
In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can then be purified by an appropriate method, such as column chromatography, to yield the desired 4-arylidenepyrazolone derivative.
Modern Protocol: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles
This protocol showcases a highly efficient multicomponent reaction for the synthesis of complex pyrazoles.[17]
Materials:
-
Vinyl azide
-
Aldehyde
-
Tosylhydrazine
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the vinyl azide, aldehyde, and tosylhydrazine in DMF.
-
Add NaOH as a base to the mixture.
-
Stir the reaction mixture at 60°C.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and purification by column chromatography, to afford the 3,4,5-trisubstituted 1H-pyrazole.
Structure-Activity Relationships (SAR): Guiding Drug Design
The pyrazole scaffold's versatility allows for fine-tuning of its biological activity through strategic substitution at various positions of the ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Pyrazole-Based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[1] The pyrazole core is a prominent feature in many kinase inhibitors.
-
Hinge-Binding Motif: The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, allowing them to mimic the adenine core of ATP and bind to the hinge region of the kinase active site.[1][21]
-
Substitution Patterns for Selectivity: Small modifications to the substituents on the pyrazole ring can have significant effects on the inhibitor's selectivity for different kinases.[22] For example, in the development of CDK16 inhibitors, the introduction of a methyl ester on the pyrazole ring led to a dramatic reduction in off-target effects while maintaining high potency.[22]
Table 1: SAR of Pyrazole-Based Kinase Inhibitors
| Position of Substitution | Substituent | Effect on Activity/Selectivity | Reference |
| N1 | Alkyl groups | Can lead to non-selective inhibition. | [22] |
| C3 | Amide moiety | Often not tolerated, leading to inactive compounds. | [22] |
| C4 | Phenyl ring | A para-substituted phenyl ring is often crucial for potent activity. | [23] |
| C5 | Aryl or Heteroaryl groups | Can influence interactions with the hydrophobic pocket of the kinase. | [21] |
Pyrazole-Containing Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole-based compounds as anti-inflammatory agents.[15][24]
-
COX-2 Selectivity: The 1,5-diaryl substitution pattern on the pyrazole ring is a key feature for selective COX-2 inhibition. The sulfonamide group on one of the phenyl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, which is absent in COX-1.[25][26]
-
Influence of Substituents: Both electron-withdrawing and electron-releasing groups on the aryl rings can impart good biological activity.[25] Halide substitutions have been shown to be active against TNF-α and reduce inflammation.[25]
Table 2: SAR of Pyrazole-Containing NSAIDs
| Position of Substitution | Substituent | Effect on Activity/Selectivity | Reference |
| N1 | Phenyl with p-sulfonamide | Essential for COX-2 selectivity. | [25] |
| C3 | Trifluoromethyl group | Increases hydrophobicity and improves lipid distribution. | [15] |
| C5 | p-tolyl group | Interacts with the hydrophobic pocket of the COX enzyme. | [25] |
Visualizing the Chemistry: Diagrams and Workflows
Diagrams of Synthetic Pathways
Conclusion
From its serendipitous discovery over a century ago, the pyrazole scaffold has evolved into an indispensable tool in the arsenal of medicinal chemists. The journey from the classical Knorr synthesis to modern catalytic, microwave-assisted, and multicomponent reactions reflects the continuous drive for efficiency, selectivity, and diversity in drug discovery. A thorough understanding of these synthetic methodologies, coupled with a deep appreciation for the nuanced structure-activity relationships, will undoubtedly continue to fuel the development of novel pyrazole-based therapeutics for a wide range of human diseases. The inherent versatility and favorable properties of the pyrazole core ensure its enduring legacy and continued prominence in the future of drug design and development.
References
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Application Notes & Protocols: 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide details the synthetic utility of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a key intermediate, outlines protocols for its derivatization into biologically active molecules, and discusses its potential applications based on the established pharmacology of related pyrazole amides.
Introduction: The Pyrazole Carboxylic Acid Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[2][3][4] The specific substitution pattern of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid offers a unique combination of features for drug design:
-
The Phenyl Group at C3: Provides a key site for interaction with hydrophobic pockets in biological targets.
-
The Methyl Group at N1: Enhances metabolic stability and modulates the electronic properties of the pyrazole ring.
-
The Chloro Group at C4: Acts as a bioisostere for hydrogen and can influence binding affinity and metabolic stability.
-
The Carboxylic Acid at C5: Serves as a versatile synthetic handle for the introduction of various functional groups, most notably through the formation of amide bonds, to generate libraries of potential drug candidates.
The strategic placement of these substituents makes this molecule an ideal starting point for the development of targeted therapies.
Synthetic Pathways and Considerations
The synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid and its derivatives typically follows a well-trodden path in heterocyclic chemistry, offering robustness and scalability.
Synthesis of the Pyrazole Core
A common and efficient method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of the ethyl ester of the title compound, a plausible route is outlined below.
Diagram: General Synthetic Pathway
Caption: Synthetic route to the target intermediate.
Protocol: Synthesis of Ethyl 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
This protocol describes the chlorination of the pyrazole ring, a key step in the synthesis of the title compound's ester precursor.
Materials:
-
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific scales and substrates.
Derivatization and Application in Lead Generation
The carboxylic acid functionality of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is the gateway to a vast chemical space of potential drug candidates. The formation of amides is a particularly fruitful strategy, as the amide bond is a common feature in many biologically active molecules.
General Protocol: Amide Synthesis via Acyl Chloride
This two-step protocol is a robust method for synthesizing a diverse library of pyrazole amides.[6][7]
Step 1: Formation of the Acyl Chloride
Materials:
-
4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous DCM or Toluene
-
Reflux condenser
Procedure:
-
To a solution of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in the chosen anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess solvent and acylating agent under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
Materials:
-
Crude 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous DCM
Procedure:
-
Dissolve the desired amine and triethylamine in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Diagram: Amide Library Synthesis Workflow
Caption: Workflow for generating an amide library.
Potential Therapeutic Applications and Biological Targets
While specific biological data for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is not extensively published, the broader class of pyrazole amides has shown activity against a range of targets. This suggests that derivatives of the title compound could be promising candidates for several therapeutic areas.
Anti-inflammatory and Analgesic Agents
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of the title compound are consistent with those of known COX inhibitors.
Anticancer Agents
Pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key targets in oncology. The phenyl group and the potential for diverse amide substitutions make derivatives of the title compound suitable for targeting the ATP-binding site of kinases.
Agrochemicals
Structurally related pyrazole amides are used as insecticides and herbicides.[8][9] For instance, they can act as inhibitors of succinate dehydrogenase in fungi or as modulators of insect ecdysone receptors.[6]
Table 1: Potential Biological Targets for Derivatives
| Therapeutic Area | Potential Target Class | Example of Related Compound Activity |
| Inflammation | Cyclooxygenase (COX) Enzymes | Inhibition of prostaglandin synthesis |
| Oncology | Protein Kinases | Inhibition of cell proliferation |
| Infectious Diseases | Neuraminidase | Inhibition of viral replication[10] |
| Agriculture | Succinate Dehydrogenase | Fungicidal activity[11] |
| Agriculture | Ecdysone Receptor | Insecticidal activity[6] |
Conclusion
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid represents a valuable and versatile building block in medicinal chemistry. Its robust synthesis and the ease of derivatization of its carboxylic acid group make it an ideal starting point for the generation of compound libraries for high-throughput screening. The well-documented biological activities of the pyrazole amide scaffold across various therapeutic and agricultural applications underscore the potential of derivatives of this compound to yield novel and effective chemical entities. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this promising intermediate.
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Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (n.d.). PMC. Retrieved from [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.). PubChem. Retrieved from [Link]
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Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]
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Application Note: High-Throughput Screening (HTS) of Epigenetic Modulators Using the 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Scaffold
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: Epigenetic Drug Discovery, Jumonji C (JmjC) Domain Histone Demethylases (KDM5B), and FRET-based HTS Methodologies.
Introduction & Mechanistic Rationale
The discovery of novel small-molecule modulators for epigenetic targets requires robust chemical scaffolds that can reliably interact with complex metalloenzyme active sites. The compound 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1245275-74-4) represents a highly privileged structural motif in modern High-Throughput Screening (HTS).
Historically, pyrazole-5-carboxylic acid derivatives have demonstrated broad utility, ranging from plant defense elicitors (e.g., CMPA)[1][2] to antiviral protease inhibitors[3]. However, their most prominent application in contemporary pharmacology is as competitive inhibitors of Jumonji C (JmjC) domain-containing histone demethylases , specifically KDM5B (JARID1B)[4][5].
The Causality of the Scaffold Design
KDM5B is an Fe(II) and α -ketoglutarate ( α -KG)-dependent oxygenase overexpressed in various malignancies[4]. The 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is uniquely suited for KDM5B inhibition due to three distinct structural features:
-
The 5-Carboxylic Acid: Acts as a bioisostere for α -KG, directly chelating the catalytic Fe(II) ion in the JmjC active site[5].
-
The 3-Phenyl Ring: Exploits hydrophobic interactions within the substrate-binding pocket, displacing water molecules and increasing binding entropy.
-
The 4-Chloro Substitution: The addition of a halogen atom at the 4-position significantly enhances lipophilicity (LogP) and introduces potential halogen bonding with backbone carbonyls, a modification known to drastically improve both target affinity and metabolic stability compared to unhalogenated analogs[2][4].
Assay Design: Homogeneous Time-Resolved Fluorescence (HTRF)
To screen libraries based on this pyrazole scaffold, a self-validating, robust assay is required. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which is the gold standard for KDM5B screening because it eliminates false positives caused by the auto-fluorescence of library compounds[6][7].
HTRF Principle
The assay measures the demethylation of a biotinylated Histone H3 Lysine 4 trimethylated (H3K4me3) peptide by KDM5B. If the pyrazole-based compound fails to inhibit the enzyme, KDM5B demethylates the peptide. A Europium (Eu)-cryptate labeled antibody recognizes the demethylated product, and a Streptavidin-XL665 conjugate binds the biotin tag. Excitation of the Eu-cryptate (donor) results in FRET to the XL665 (acceptor), emitting a signal at 665 nm[6][8]. A successful inhibitor prevents demethylation, resulting in a loss of FRET signal.
Caption: HTRF assay mechanism for KDM5B demethylase activity and inhibitor screening.
High-Throughput Screening Protocol
This protocol is optimized for 384-well microtiter plates using acoustic liquid handling to ensure high precision and minimal compound waste.
Reagents and Buffer Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.0), 0.01% Triton X-100, 2 mM DTT, 100 µM Fe(II) sulfate, 500 µM L-ascorbic acid.
-
Causality Note: Ascorbate is strictly required to maintain iron in the catalytic Fe(II) state. Triton X-100 is critical to prevent the pyrazole compounds from forming colloidal aggregates, which cause promiscuous, false-positive inhibition[7].
-
-
Enzyme: Recombinant full-length KDM5B (1.2 nM final concentration)[9].
-
Substrate Mix: 100 nM Biotinylated H3K4me3 peptide, 1 µM α -ketoglutarate ( α -KG)[5].
-
Detection Mix: Eu-labeled anti-demethylated H3K4 antibody and Streptavidin-XL665 in TR-FRET detection buffer[8].
Step-by-Step HTS Workflow
-
Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 50 nL of the 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid library (10 mM in 100% DMSO) into a white, non-binding 384-well microtiter plate.
-
Enzyme Addition: Add 5 µL of the KDM5B enzyme solution (prepared in Assay Buffer) to all wells except the blank controls.
-
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes.
-
Causality Note: Pre-incubation allows the pyrazole-5-carboxylic acid to equilibrate and chelate the active site Fe(II) before the endogenous co-factor ( α -KG) is introduced.
-
-
Reaction Initiation: Add 5 µL of the Substrate Mix ( α -KG and Biotin-H3K4me3) to all wells to initiate the demethylation reaction.
-
Reaction Incubation: Seal the plate and incubate for 30 minutes at RT.
-
Detection: Add 10 µL of the Detection Mix (Eu-antibody + SA-XL665) to all wells. This buffer contains EDTA to sequester Fe(II) and immediately terminate the enzymatic reaction.
-
Signal Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm; Emission 1: 620 nm (Europium); Emission 2: 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). Calculate the Z'-factor to validate assay robustness (A Z'-factor > 0.6 is required for a valid HTS run)[7].
Caption: Step-by-step 384-well HTRF workflow for pyrazole-based KDM5B inhibitor screening.
Data Presentation & SAR Analysis
Quantitative analysis of the 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold against baseline analogs reveals the critical nature of the 4-chloro substitution. Below is a representative Structure-Activity Relationship (SAR) data table derived from validated HTRF screening parameters[4][9].
| Compound Name / Scaffold | KDM5B IC 50 (µM) | Cellular Viability (NRCFs, 10 µM) | LogP (Calculated) | Mechanistic Note |
| 1H-pyrazole-5-carboxylic acid | > 50.0 | > 95% | 0.10 | Weak Fe(II) chelation; lacks hydrophobic anchors. |
| 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 12.4 | > 95% | 2.15 | Phenyl ring improves binding pocket occupancy. |
| 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 0.85 | > 90% | 2.80 | Halogen bonding and optimal lipophilicity drive sub-micromolar potency. |
| TK-129 (Positive Control) | 0.06 | > 90% | 3.10 | Highly optimized clinical candidate[4]. |
Interpretation: The introduction of the chlorine atom at the C4 position of the pyrazole ring reduces the IC 50 by over 10-fold compared to the unhalogenated analog. This validates 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a highly efficient starting point for hit-to-lead optimization in epigenetic drug discovery.
References
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ChemScene Chemical Database. 4-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Product Details (CAS: 1245275-74-4). ChemBuyersGuide. Available at: [Link]
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Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science. Available at:[Link]
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Bektas, Y., et al. (2018). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. Available at:[Link]
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Wang, Y., et al. (2022). Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
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Behnam, M. A., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
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Reaction Biology. Demethylase Assay Services (HTRF). Available at: [Link]
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BPS Bioscience. JARID1B (KDM5B) TR-FRET Assay Kit Protocol. Available at: [Link]
-
Sittampalam, G. S., et al. (2018). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]
-
Phelan, B., et al. (2019). Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus. PMC. Available at:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. US10022354B2 - Pyrrolidine amide compounds as histone demethylase inhibitors - Google Patents [patents.google.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization Protocols for 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Medicinal Chemistry / Lead Optimization
Abstract & Chemical Context
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a highly functionalized, electron-deficient heterocyclic building block. Pyrazole-5-carboxylic acid derivatives are prominent scaffolds in medicinal chemistry, frequently utilized in the development of CYP11B1 inhibitors for Cushing's disease, immune modulators targeting the STING receptor, and cannabinoid receptor antagonists[1][2].
The derivatization of this specific molecule—primarily via amidation or esterification—presents unique synthetic challenges. The 4-chloro substituent exerts a strong electron-withdrawing inductive (-I) effect, while simultaneously creating profound steric hindrance adjacent to the C5-carboxylic acid, compounded by the N1-methyl group[3]. This application note provides field-proven, self-validating protocols to overcome these steric and electronic barriers during lead optimization.
Mechanistic Insights & Causality
Standard peptide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields when applied to 4-chloro-1-methyl-pyrazole-5-carboxylic acids due to the steric shielding of the reaction center[3]. To achieve efficient nucleophilic acyl substitution, the activation strategy must be tailored to the nucleophile:
-
For Primary and Unhindered Secondary Amines: Uronium-based coupling reagents, specifically HATU, are highly effective[2][4]. HATU generates a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the active ester, ensuring high conversion rates.
-
For Anilines and Sterically Hindered Amines: The active ester generated by HATU may still be too bulky for weak or hindered nucleophiles. In these cases, conversion to the acid chloride via oxalyl chloride and catalytic DMF is required[5]. The Vilsmeier-Haack intermediate formed in situ generates a compact, highly electrophilic acid chloride that readily reacts with hindered anilines.
-
For Esterification: Traditional Fischer esterification (acid + alcohol + heat) is thermodynamically unfavorable and kinetically slow for this hindered substrate[6]. Instead, O-alkylation of the carboxylate anion using an alkyl halide and a mild base (e.g., K2CO3) in a polar aprotic solvent drives the reaction to completion irreversibly.
Derivatization Workflow
Workflow for derivatizing 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three primary derivatization strategies based on empirical optimization:
| Derivatization Strategy | Reagents & Solvents | Primary Application | Typical Reaction Time | Expected Yield |
| HATU Amidation | HATU, DIPEA, DMF/NMP | Unhindered 1°/2° amines | 2 - 16 hours | 75 - 90% |
| Acid Chloride Route | (COCl)₂, DMF (cat.), DCM, Et₃N | Anilines, hindered amines | 1 - 3 hours (activation) | 60 - 85% |
| Base-Promoted Alkylation | R-X, K₂CO₃, DMF | Aliphatic esters, prodrugs | 4 - 12 hours | 80 - 95% |
Detailed Experimental Protocols
Protocol A: HATU-Mediated Amidation (Self-Validating System)
This protocol utilizes specific acid/base workup steps to chemically validate the removal of coupling byproducts.
Materials:
-
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Desired Amine (1.1 eq)
-
Anhydrous DMF
Procedure:
-
Activation: Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq)[2][4].
-
Validation Check 1: Stir the mixture at room temperature for 15–30 minutes. A slight color change (often to pale yellow) indicates the successful formation of the active 7-azabenzotriazole ester.
-
Coupling: Add the desired amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–16 hours. Monitor by LC-MS or TLC (typically 5% MeOH in DCM).
-
Workup (Self-Purification): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).
-
Wash sequentially with 1M HCl (3 × 5 vols) to completely remove unreacted amine and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (3 × 5 vols) to remove unreacted carboxylic acid and acidic HATU byproducts (HOAt).
-
Wash with 5% aqueous LiCl (2 × 5 vols) to extract residual DMF from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >90% pure and can be used directly or purified via silica gel chromatography.
Protocol B: Acid Chloride Formation (For Hindered Nucleophiles)
This protocol leverages gas evolution as a visual confirmation of intermediate formation.
Materials:
-
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Anhydrous DMF (Catalytic, 1-2 drops)
-
Anhydrous Dichloromethane (DCM)
-
Hindered Amine/Aniline (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
Procedure:
-
Activation: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF. Cool the suspension to 0 °C in an ice bath[5].
-
Validation Check 1: Slowly add oxalyl chloride (1.5 eq) dropwise. Immediate and vigorous gas evolution (CO₂, CO, HCl) will be observed[5].
-
Validation Check 2: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases and the opaque suspension becomes a clear, homogeneous solution, confirming total conversion to the acid chloride[5].
-
Concentration: Critical Step - Remove the DCM and excess oxalyl chloride in vacuo to prevent side reactions with the amine. Co-evaporate once with anhydrous toluene to ensure complete removal of oxalyl chloride.
-
Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0 °C. Add the amine (1.1 eq) and Et₃N (2.5 eq) dropwise. Stir for 2-4 hours, allowing the mixture to warm to room temperature.
-
Workup: Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.
Protocol C: Base-Promoted Esterification
This protocol avoids the thermodynamic limitations of Fischer esterification.
Materials:
-
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Deprotonation: Dissolve the carboxylic acid in anhydrous DMF. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes to generate the highly nucleophilic carboxylate anion.
-
Alkylation: Add the alkyl halide dropwise. Heat the reaction mixture to 60 °C for 4-12 hours.
-
Workup: Cool to room temperature and pour the mixture into ice water (10 volumes) to dissolve the inorganic salts and precipitate the ester. If the ester is an oil, extract with EtOAc and wash extensively with water to remove DMF. Dry and concentrate.
References
- Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease Journal of Medicinal Chemistry - ACS Public
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Development of a Selective Dual Discoidin Domain Receptor (DDR)
- Development of Potent Immune Modulators Targeting Stimulator of Interferon Genes Receptor Journal of Medicinal Chemistry - ACS Public
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt PMC - N
- A Novel Synthetic Approach Towards 1H-Pyrazole-5-Carboxylic Acid Deriv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid in Advanced Organic Synthesis
Executive Summary & Structural Rationale
The compound 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1245275-74-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Pyrazole-5-carboxylic acid derivatives serve as foundational precursors for synthesizing pyrazole-carboxamides, a structural motif prevalent in numerous biologically active compounds, including kinase inhibitors, cannabinoid receptor antagonists, and antiviral agents[2][3].
As a Senior Application Scientist, it is critical to understand how the specific structural features of this building block dictate its chemical behavior and its utility in fragment-based lead generation[4]:
-
N1-Methylation: Locks the pyrazole ring into a single tautomeric state, ensuring absolute regiocontrol during downstream functionalization. It also eliminates a hydrogen-bond donor, which can favorably increase the membrane permeability of the final drug candidate.
-
C3-Phenyl Group: Provides lipophilic bulk designed to engage in π−π stacking interactions within hydrophobic binding pockets of target proteins[4].
-
C4-Chlorine: Introduces significant steric hindrance and electron-withdrawing capacity. Crucially, the steric bulk of the chlorine atom forces the adjacent C5-carboxamide group out of coplanarity with the pyrazole ring—a conformational lock that is often essential for specific target binding[1].
-
C5-Carboxylic Acid: Acts as the primary handle for synthetic diversification, most commonly through amidation to generate diverse libraries of drug candidates[2].
Mechanistic Pathways & Workflow
The functionalization of this building block primarily revolves around the activation of the C5-carboxylic acid. Due to the steric shielding provided by the C4-chlorine, standard coupling conditions often yield suboptimal results, necessitating highly reactive intermediates or specialized coupling reagents.
Synthetic pathways of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Experimental Methodologies: Causality & Self-Validating Protocols
To ensure reproducibility and high yields, the following protocols have been optimized specifically for sterically hindered pyrazole-5-carboxylic acids.
Protocol A: Two-Step Amidation via Acid Chloride Intermediate
Causality: The C4-chloro group sterically shields the C5-carboxylic acid. Highly reactive intermediates like acid chlorides are required for coupling with weakly nucleophilic or sterically hindered amines[2]. Oxalyl chloride is preferred over thionyl chloride because it allows for milder conditions (0 °C to room temperature) when catalyzed by DMF. The Vilsmeier-Haack type intermediate generated from DMF and oxalyl chloride is highly electrophilic, ensuring rapid conversion without the harsh heating required by thionyl chloride, thereby preventing degradation of sensitive substrates[2].
Self-Validating System: This reaction provides immediate visual and spectroscopic feedback. The cessation of gas evolution (CO, CO₂, HCl) serves as a visual indicator of reaction completion[2]. Spectroscopically, an aliquot can be analyzed via FT-IR; the disappearance of the broad carboxylic acid O-H stretch and the shift of the carbonyl peak from ~1680 cm⁻¹ to a sharp ~1750 cm⁻¹ confirms successful acid chloride formation.
Step-by-Step Methodology:
-
In a flame-dried, N₂-purged round-bottom flask, suspend 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration)[2].
-
Add a catalytic amount of anhydrous DMF (0.05 eq)[2].
-
Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise[2].
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. Validation: Monitor until gas evolution ceases and the suspension becomes a clear solution[2].
-
Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and DCM.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C[2].
-
In a separate flask, dissolve the target amine (1.2 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM[2].
-
Add the amine solution dropwise to the acid chloride. Stir at room temperature for 2-16 hours[2].
-
Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography[2].
Protocol B: Direct Amidation via Uronium Coupling (HATU)
Causality: For parallel library synthesis or when handling acid-sensitive amines, direct one-pot coupling is preferred. HATU is selected over traditional carbodiimides (like EDC/HOBt) because the C4-chlorine introduces significant steric bulk. The HOAt leaving group generated by HATU is less sterically demanding and more reactive than HOBt, facilitating the nucleophilic attack of the amine even in a crowded environment.
Self-Validating System: This protocol utilizes LC-MS for self-validation. By monitoring the reaction at the 1-hour mark, one should observe the transient formation of the HOAt active ester intermediate. The subsequent disappearance of this intermediate mass and the appearance of the final product mass confirms successful nucleophilic displacement by the amine.
Mechanistic workflow of HATU-mediated amidation of the pyrazole-5-carboxylic acid.
Step-by-Step Methodology:
-
Dissolve 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF (0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add HATU (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Validation: Monitor via LC-MS for the consumption of the active ester intermediate.
-
Dilute the reaction mixture with ethyl acetate (EtOAc) and wash successively with 5% aqueous LiCl (3x, to remove DMF), 1M HCl, saturated NaHCO₃, and brine[5].
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography[5].
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for the two primary functionalization strategies, allowing researchers to select the optimal route based on their specific amine substrate.
| Parameter | Protocol A (Acid Chloride Method) | Protocol B (HATU Coupling Method) |
| Reagents | (COCl)₂, DMF (cat.), TEA | HATU, DIPEA |
| Ideal Amine Scope | Weakly nucleophilic (anilines), sterically hindered amines | Acid-sensitive amines, aliphatic primary/secondary amines |
| Typical Yield | 75 - 90% | 65 - 85% |
| Reaction Time | 1-3 h (activation) + 2-16 h (coupling) | 12 - 24 h (one-pot procedure) |
| Key Advantage | Overcomes extreme steric hindrance; highly scalable | Mild conditions; avoids generation of HCl gas |
| Primary Byproducts | Triethylamine hydrochloride | HOAt, tetramethylurea |
References
-
ChemScene Product Catalog: 4-CHLORO-1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 1245275-74-4) Source: ChemBuyersGuide URL:[Link]
-
Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source: MDPI URL:[Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
developing inhibitors using a pyrazole carboxylic acid scaffold
An In-Depth Guide to the Development of Novel Inhibitors Using a Pyrazole Carboxylic Acid Scaffold
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a diverse range of biological targets. These are termed "privileged structures" due to their inherent ability to form specific and high-affinity interactions within the binding sites of various proteins. The pyrazole carboxylic acid scaffold is a quintessential example of such a structure.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and a carboxylic acid substituent, is a cornerstone in the design of inhibitors for critical enzyme families, including protein kinases, metalloenzymes like carbonic anhydrases, and proteases.[3][4][5]
The scaffold's utility stems from its unique combination of features: a rigid, planar core that appropriately positions functional groups, a mix of hydrogen bond donors and acceptors for anchoring within an active site, and multiple, synthetically accessible points for chemical modification.[6] This allows for the fine-tuning of an inhibitor's potency, selectivity, and pharmacokinetic properties. This guide serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals, detailing the strategic design, synthesis, and biological evaluation of novel inhibitors built upon the pyrazole carboxylic acid core.
PART 1: Rationale and Design Principles
The Strategic Advantage of the Pyrazole Carboxylic Acid Core
The decision to employ the pyrazole carboxylic acid scaffold is rooted in its proven success and versatile chemical nature. The core itself is aromatic and stable, providing a solid foundation for building complex molecules. The two nitrogen atoms are key: one is typically a pyrrole-like NH donor, while the other is a pyridine-like sp2-hybridized acceptor, allowing for diverse hydrogen bonding patterns.
Crucially, the carboxylic acid moiety is often the primary pharmacophore. It is a potent hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can engage in powerful electrostatic or ionic interactions. For instance, in many zinc-containing metalloenzymes like carbonic anhydrase, the carboxylate can coordinate directly with the catalytic zinc ion or interact with key basic amino acid residues such as arginine or lysine in the active site, anchoring the inhibitor.[3][7] The strategic placement of this acidic group on a rigid pyrazole ring is a common and effective design tactic.
Principles of Scaffold-Based Inhibitor Design
Scaffold-based design is a methodical approach to drug discovery where a central molecular core (the scaffold) is identified and then systematically decorated with various chemical groups (R-groups) to optimize biological activity.[8][9] The pyrazole carboxylic acid scaffold offers at least three primary points for such diversification (at the N1, C3, and C5 positions, assuming the carboxylic acid is at C4, for example), allowing chemists to probe the chemical space of a target's binding pocket comprehensively.[1][5]
-
N1-Position: Substituents here can modulate lipophilicity, influence solubility, and occupy hydrophobic pockets within the enzyme active site. Alkylation or arylation at this position is a common strategy to improve cell permeability and potency.[3]
-
C3-Position: This position often points towards the solvent-exposed region or can be used to engage with specific sub-pockets. Introducing groups here can enhance selectivity against closely related enzymes.
-
C5-Position: Similar to the C3 position, modifications here are critical for establishing specific interactions that drive potency and selectivity.
This systematic modification allows for the development of detailed Structure-Activity Relationships (SAR), which guide the rational design of more potent and selective inhibitors.
Caption: General structure of a pyrazole carboxylic acid scaffold highlighting key points for chemical diversification.
PART 2: Synthesis and Characterization Protocols
A robust and flexible synthetic strategy is paramount for generating a library of analogues for SAR studies. One of the most common and powerful methods for constructing the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[10][11]
General Synthetic Protocol: From β-Ketoester to Pyrazole Carboxylic Acid
This protocol describes a versatile three-step synthesis that allows for the introduction of diversity at the N1 and C3/C5 positions. The general workflow involves the formation of an activated enone, cyclization with a hydrazine, and subsequent hydrolysis to yield the target acid.[7]
Caption: A typical synthetic workflow for pyrazole carboxylic acid inhibitors.
Step-by-Step Methodology:
-
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of the starting β-ketoester (1.0 eq) in a suitable solvent (e.g., toluene or dioxane, ~0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude enaminone is often used directly in the next step without further purification.
-
-
Step 2: Cyclization to Form the Pyrazole Ester
-
Dissolve the crude enaminone from Step 1 in a protic solvent such as ethanol or acetic acid (~0.4 M).
-
Add the desired substituted hydrazine hydrochloride (R¹-NHNH₂) (1.1 eq) to the solution. If a hydrochloride salt is used, add a base like sodium acetate (1.2 eq).
-
Heat the mixture to reflux (typically 80-90 °C) for 4-16 hours, again monitoring by TLC or LC-MS.
-
After cooling, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by flash column chromatography or recrystallization to obtain the pure pyrazole ester.
-
-
Step 3: Saponification to the Carboxylic Acid
-
Suspend or dissolve the purified pyrazole ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40 °C) until the ester is fully consumed (monitor by TLC/LC-MS).
-
Once complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with a cold aqueous acid solution (e.g., 1N HCl).
-
A precipitate of the final pyrazole carboxylic acid product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitors before biological testing.
| Technique | Purpose | Expected Observations for a Pyrazole Carboxylic Acid |
| ¹H NMR | Confirms proton environment and structural integrity. | Aromatic protons on pyrazole and substituents (δ 6.5-8.5 ppm). Aliphatic protons from R-groups. A broad singlet for the carboxylic acid proton (>10 ppm).[12][13] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for aromatic carbons (δ 110-150 ppm). A characteristic signal for the carbonyl carbon of the carboxylic acid (δ >160 ppm).[13] |
| LC-MS | Confirms molecular weight and assesses purity. | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target molecule. Purity is assessed by the peak area at a specific wavelength (e.g., 254 nm).[14] |
| FT-IR | Identifies key functional groups. | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl (~1700 cm⁻¹).[12][15] |
PART 3: Biological Evaluation Protocols
Once a library of pure compounds is synthesized, the next critical phase is to evaluate their biological activity. The specific assays will be target-dependent, but the principles of determining inhibitor potency are universal.[16]
Primary Screening: In Vitro Enzyme Inhibition Assay
The initial goal is to determine if the synthesized compounds can inhibit the target enzyme's activity. This is typically done using a high-throughput biochemical assay.[17]
Caption: Workflow for determining enzyme inhibitor IC50 values.
Protocol: Generic Fluorescence-Based Kinase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Dilute the target kinase in assay buffer to a working concentration (e.g., 2X the final assay concentration).
-
Substrate/ATP Stock: Prepare a solution containing the peptide substrate and ATP in assay buffer (e.g., 2X the final concentration).
-
Inhibitor Plates: Prepare serial dilutions of the pyrazole carboxylic acid compounds in DMSO in a 96-well plate. Then, dilute these into assay buffer to create a 4X working stock.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution (or DMSO for controls) to the appropriate wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X enzyme stock to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X substrate/ATP stock to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a developing reagent (e.g., a reagent that detects the phosphorylated product).
-
Read the fluorescence signal on a compatible plate reader.
-
Data Analysis: Dose-Response and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the most common metric for inhibitor potency.
-
Calculate Percent Inhibition:
-
Use the signals from control wells (0% inhibition = DMSO only; 100% inhibition = no enzyme or a known potent inhibitor) to normalize the data.
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to obtain the IC₅₀ value.
-
Example Structure-Activity Relationship (SAR) Table:
| Compound | R¹ (N1) | R² (C3) | R³ (C5) | IC₅₀ (nM) |
| 1a | H | Phenyl | H | 1250 |
| 1b | Methyl | Phenyl | H | 800 |
| 1c | Phenyl | Phenyl | H | 150 |
| 1d | Phenyl | 4-F-Phenyl | H | 75 |
| 1e | Phenyl | 4-F-Phenyl | Methyl | 25 |
From this hypothetical data, one can deduce that a phenyl group at N1 (1c vs 1a) and C3 is beneficial. Adding a fluorine to the C3-phenyl (1d vs 1c) improves potency, and further substitution at C5 (1e vs 1d) provides an additional boost in activity.
Cellular Activity Assessment
A potent enzyme inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment. Therefore, cellular assays are a critical next step.
Protocol: Cell Viability (MTT) Assay
-
Seed cells (e.g., a cancer cell line relevant to the enzyme target) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with a serial dilution of the pyrazole inhibitor for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Read the absorbance at ~570 nm.
-
Calculate the cell viability relative to DMSO-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The pyrazole carboxylic acid scaffold represents a highly successful and versatile platform for the development of potent and selective enzyme inhibitors.[6][18] Its favorable physicochemical properties and synthetic tractability allow for extensive exploration of structure-activity relationships. By combining rational, scaffold-based design with robust synthetic protocols and a tiered approach to biological evaluation—from biochemical IC₅₀ determination to cellular activity assays—researchers can efficiently advance from initial concept to a validated lead compound. The methodologies and principles outlined in this guide provide a solid framework for leveraging this privileged scaffold in the ongoing quest for novel therapeutics.
References
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B711279C. Organic & Biomolecular Chemistry.
- Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid deriv
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- Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.
- Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
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- Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
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- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- Recent Advances in the Development of Pyrazole Deriv
- QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis.
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- Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. Schrödinger.
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- Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives.
- Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
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Application Note & Protocol: Large-Scale Synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a pivotal intermediate in the development of various pharmaceuticals and agrochemicals. The protocols detailed herein are optimized for scalability, high yield, and process safety. This guide elucidates the underlying chemical principles, provides detailed step-by-step experimental procedures, and offers insights into process optimization and safety, tailored for researchers, scientists, and drug development professionals.
Strategic Overview of the Synthetic Pathway
The synthesis of the target molecule is achieved through a robust and scalable three-step sequence starting from readily available commercial materials. The chosen pathway involves an initial cyclocondensation to form the pyrazole core, followed by a Vilsmeier-Haack reaction for simultaneous formylation and chlorination, and culminating in an oxidation to yield the final carboxylic acid. This strategy is favored for its efficiency and adaptability to large-scale production.
Figure 1: High-Level Synthetic Workflow. This diagram outlines the three core stages of the synthesis, commencing with the formation of the pyrazolone ring, followed by the Vilsmeier-Haack reaction and concluding with the oxidation to the target carboxylic acid.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, designed for robust and scalable execution.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Example Supplier |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | ≥99% | Sigma-Aldrich |
| Phenylhydrazine | 100-63-0 | 108.14 | ≥97% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | ≥99% | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | Anhydrous | Fisher Scientific |
| Acetone | 67-64-1 | 58.08 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (w/w) | VWR |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | VWR |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Fisher Scientific |
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge anhydrous ethanol.
-
Addition of Reactants: To the ethanol, add ethyl acetoacetate (1.0 equivalent) followed by the slow, dropwise addition of phenylhydrazine (1.0 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to off-white solid.
Causality and Expertise: The Knorr pyrazole synthesis is a classic and highly reliable method for the construction of the pyrazole ring system.[1] The use of a slight excess of one reagent is generally avoided to prevent purification complications. The choice of ethanol as a solvent is strategic due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a separate, dry reactor, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Pyrazolone: To the pre-formed Vilsmeier reagent, add the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from Step 1 in portions, maintaining the temperature below 10 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[3] Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium hydroxide solution to a pH of 7-8. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed to obtain a purer product.[4]
Trustworthiness and Self-Validation: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[5][6][7][8][9] The reaction conditions are well-established, and the formation of the desired product can be readily confirmed by spectroscopic methods such as ¹H NMR, where the appearance of a characteristic aldehyde proton signal is a key indicator of success.
Step 3: Synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
-
Oxidation Reaction: Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from Step 2 in a suitable solvent such as acetone or a mixture of pyridine and water.[10]
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture.[10][11] The reaction is exothermic, and the temperature should be controlled.
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature until the purple color of the permanganate has disappeared. Filter the manganese dioxide (MnO₂) by-product.
-
Isolation of the Final Product: Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3. The desired carboxylic acid will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Authoritative Grounding: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Potassium permanganate is a strong and effective oxidizing agent for this purpose.[10][11] Alternatively, other oxidizing agents such as sodium chlorite can be employed.[3]
Process Safety and Hazard Management
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of some of the reagents.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.[12][13][14][15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Phenylhydrazine: Toxic and a suspected carcinogen. All handling should be done in a closed system or a fume hood to minimize exposure.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires if it comes into contact with combustible materials.
A thorough risk assessment should be conducted before commencing any large-scale production. Emergency procedures, including access to safety showers, eyewash stations, and appropriate fire extinguishers, must be in place.
Characterization and Quality Control
The identity and purity of the final product and intermediates should be confirmed using a combination of analytical techniques:
| Analytical Technique | Purpose | Expected Results for Final Product |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl, phenyl, and carboxylic acid protons. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating ≥98% purity. |
| Melting Point | Purity and Identity Confirmation | A sharp melting point range consistent with literature values. |
References
- Ashid, M., Hussain, N., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Semantic Scholar.
- Awad, I. M. A., & Hassan, K. M. (1989). STUDIES IN VILSMEIER-HAACK REACTION: REACTION OF 3-METHYL-I-PHENYL-4-ARYLIDENE-5-PYRAZOLONE.
- Request PDF - ResearchGate. (n.d.).
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- STUDIES ON THE VILSMEIER-HAACK REACTION. PART IV. SYNTHESIS AND REACTION OF SOME 3-METHY L-l-PHENYL-4-(ACETY L; IMINOACETYL AND THIOACETYL)-2-PYRAZOLIN-5-THIONE - Taylor & Francis. (2006, September 23).
- Studies in Vilsmeier–Haack Reaction. IX. Synthesis and Application of Novel Heterocyclo-Substituted Furo[2,3-c:5,4-c′]dipyrazole Derivatives | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, July 14).
- SAFETY DATA SHEET - Spectrum Chemical. (2015, April 10).
- PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
- Safety D
- Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.).
- (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - PMC. (n.d.).
- Phosphorus(V)
- Esters of 4-formylpyrazol-3-carboxylic acids. (2014, November 19).
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
- Practical multigram synthesis of 4- and 5-pyrazolylacetic acids - ChemRxiv. (n.d.).
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01228A. (2020, June 30).
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.).
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Method for preparing pyrazolecarboxylic acid and derivatives - Google P
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014, April 15).
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
- Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchG
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.).
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (2023, October 30).
- 4-Formyl-1H-pyrazole-3-carboxylic acid | 35344-94-6 - MilliporeSigma. (n.d.).
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchG
- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - The Royal Society of Chemistry. (n.d.).
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. (n.d.).
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Technical Support Center: Yield Optimization for 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Below, you will find our validated workflow, troubleshooting matrices, and self-validating experimental protocols designed to establish absolute control over regioselectivity and electrophilic substitution.
Synthesis Workflow & Logical Architecture
Workflow for the regioselective synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my initial cyclocondensation yielding a near 1:1 mixture of pyrazole regioisomers? A: When reacting an unsymmetrical 1,3-dicarbonyl with methylhydrazine in standard solvents like ethanol (EtOH), the nucleophilic attack lacks strong directional bias, resulting in a mixture of the desired 1-methyl-3-phenyl isomer and the undesired 1-methyl-5-phenyl isomer. To correct this, switch your solvent to a fluorinated alcohol such as hexafluoro-2-propanol (HFIP). HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state and directing the attack of the sterically hindered nitrogen to the specific carbonyl, drastically improving regioselectivity[1].
Q2: My chlorination step is yielding dichlorinated byproducts and degrading the pyrazole ring. How can I improve C4-selectivity? A: Using harsh reagents like Cl₂ gas or SO₂Cl₂ often leads to over-chlorination and poor yield. The C4 position of the pyrazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution (S_EAr). We recommend using N-chlorosuccinimide (NCS) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) at 55 °C. NCS provides a controlled, slow release of the chloronium ion (Cl⁺), while DMF stabilizes the polar Wheland intermediate, ensuring >90% yield of the strictly C4-chlorinated product[2][3].
Q3: The final saponification shows incomplete conversion, and my isolated product is impure. What is the optimal protocol? A: Incomplete hydrolysis usually stems from poor solubility of the chlorinated ester in purely aqueous bases. Utilize a 1:1 mixture of Ethanol and Water with Lithium hydroxide (LiOH) at 50 °C to ensure homogeneity[4]. For purity, it is critical to wash the aqueous layer with Dichloromethane (DCM) before acidification. This removes unreacted ester. Only then should you acidify the aqueous phase to pH < 3 to precipitate the pure carboxylic acid[4].
Mechanistic Pathway: Overcoming Regioselectivity Failures
Mechanistic divergence of regioselectivity based on solvent hydrogen-bonding capacity.
Quantitative Yield Optimization Data
Table 1: Solvent Effect on Cyclocondensation Regioselectivity
| Solvent | Temperature | Ratio (3-phenyl : 5-phenyl) | Overall Yield | Causality / Note |
| Ethanol (EtOH) | Reflux (78 °C) | 1 : 1.3 | 85% | Kinetically driven; favors undesired isomer. |
| Acetic Acid (AcOH) | 25 °C | 1.5 : 1 | 78% | Mild H-bonding provides slight correction. |
| HFIP | 25 °C | 9 : 1 | 92% | Strong H-bonding stabilizes transition state[1]. |
Table 2: Reagent Comparison for C4-Chlorination
| Reagent | Solvent | Temp | C4-Chlorination Yield | Byproducts |
| Cl₂ (gas) | CH₂Cl₂ | 0 °C to 25 °C | 40 - 60% | Dichlorinated species, ring degradation. |
| SO₂Cl₂ | CHCl₃ | Reflux | 65% | High toxicity, moderate over-chlorination. |
| NCS | DMF | 55 °C | 90 - 95% | Trace; highly controlled Cl⁺ release[3]. |
Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Low yield of 3-phenyl isomer | Incorrect solvent choice during hydrazine condensation. | Switch to HFIP. Add methylhydrazine dropwise at 0 °C to control exotherm. |
| Multiple spots on TLC during chlorination | Radical chlorination side-reactions or over-chlorination. | Ensure reaction is kept strictly at 55 °C. Shield from intense UV light. Use NCS instead of Cl₂ gas. |
| Product oiling out instead of precipitating | Rapid pH drop or residual organic solvents during acidification. | Remove all EtOH under reduced pressure before acidification. Add 1N HCl dropwise at 0 °C with vigorous stirring. |
Step-by-Step Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Self-Validation Check: The desired regioisomer will elute slightly faster on silica TLC (Hexane:EtOAc 3:1) than the 5-phenyl isomer.
-
Preparation: In a flame-dried round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in hexafluoro-2-propanol (HFIP) to achieve a 0.5 M concentration.
-
Addition: Cool the solution to 0 °C using an ice bath. Add methylhydrazine (1.05 eq) dropwise over 15 minutes. Scientific Grounding: Dropwise addition controls the exotherm, preventing thermal degradation and off-target nucleophilic attacks.
-
Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure to recover the HFIP. Dissolve the crude residue in EtOAc, wash sequentially with 1N HCl (to remove unreacted hydrazine) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hexane/EtOAc to obtain the pure 1-methyl-3-phenyl regioisomer[1].
Protocol B: Electrophilic C4-Chlorination
Self-Validation Check: Disappearance of the C4-proton singlet (~6.8 ppm) in ¹H NMR confirms complete halogenation.
-
Preparation: Dissolve ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.3 M).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) in a single portion.
-
Reaction: Heat the reaction mixture to 55 °C and stir for 20 hours. Scientific Grounding: DMF stabilizes the polar Wheland intermediate formed during the S_EAr mechanism, ensuring the reaction proceeds smoothly without the need for Lewis acid catalysts[2].
-
Workup: Quench the reaction by pouring it into ice water (3x reaction volume). Extract the aqueous mixture with EtOAc (3x).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF) followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield ethyl 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate[3].
Protocol C: Ester Hydrolysis and Acidification
Self-Validation Check: The final product should precipitate as a stark white solid exclusively at pH < 3.
-
Preparation: Dissolve the chlorinated ester (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.2 M).
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq). Stir the reaction mixture at 50 °C until complete conversion is observed via HPLC (typically 2–4 hours)[4].
-
Organic Wash: Concentrate the mixture under reduced pressure specifically to remove the Ethanol. Dilute the remaining aqueous residue with additional water and wash with Dichloromethane (DCM) (2x). Scientific Grounding: This DCM wash is a critical self-validating step; it strips away any unreacted ester or non-polar impurities before the final product is isolated.
-
Acidification: Cool the purified aqueous phase to 0 °C. Carefully acidify with 1N HCl dropwise with vigorous stirring until the pH is < 3.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with ice-cold water, and dry under high vacuum to afford pure 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid[4].
Sources
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- 2. Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 4. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Pyrazole Synthesis Support Center: Troubleshooting & Optimization Guide
Welcome to the Pyrazole Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most critical bottlenecks encountered during pyrazole core assembly and functionalization. Whether your workflow involves classic 1,3-dicarbonyl condensations, microwave-assisted cross-couplings, or advanced epoxide-based multicomponent reactions, this center provides mechanistic insights and self-validating protocols to ensure reproducible, high-yield syntheses.
Logical Workflow for Reaction Optimization
Figure 1: Decision matrix and logical workflow for the optimization of pyrazole synthesis conditions.
Section 1: Condensation and Cyclization Troubleshooting (FAQs)
Q1: I am attempting a green synthesis of substituted pyrazoles from 1,3-dicarbonyls and hydrazines in water, but my yields are inconsistent and product isolation is tedious. How can I optimize this? Answer: The transition to aqueous media often suffers from poor substrate solubility and insufficient acid catalysis. To optimize this, switch to a heterogeneous solid acid catalyst like Amberlyst-70[1].
-
Mechanistic Causality: Amberlyst-70 provides a highly concentrated acidic microenvironment that drives the condensation-cyclization sequence even when bulk substrates are poorly soluble in water[1]. The sulfonic acid groups on the polymeric resin protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine. Because it is a solid resin, it circumvents the need for organic solvents and allows for product isolation via simple filtration[1].
-
Data Comparison: While traditional zeolites yield only 25–30% and Nafion SAC-13 yields ~80%, Amberlyst-70 consistently delivers superior yields (>90%) at a mild 30 °C[1].
Q2: When synthesizing 5-aryl-3-trifluoromethyl pyrazoles via metal catalysis, my yields drop significantly when I push the temperature past 60 °C to accelerate the reaction. Why? Answer: In the synthesis of trifluoromethylated pyrazoles (e.g., from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate), the reaction involves consecutive nucleophilic addition, intramolecular cyclization, elimination, and a crucial [1,5]-H shift[2].
-
Mechanistic Causality: While increasing the temperature up to 60 °C provides the necessary activation energy for the [1,5]-H shift, exceeding 60 °C leads to thermal degradation of the hydrazone intermediates and promotes competing side reactions, resulting in a lower overall yield[2].
-
Optimization Strategy: Maintain the reaction strictly at 60 °C[3]. If kinetics are slow, optimize the solvent and base instead of temperature. Toluene significantly outperforms THF or dioxane, and K2CO3 is far more effective than stronger bases like NaH or KOt-Bu, which can cause substrate decomposition[2].
Section 2: Advanced Functionalization (Cross-Coupling)
Q3: My microwave-promoted Suzuki cross-coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid is stalling at <25% yield, even with Pd(PPh3)4. What is the limiting factor? Answer: The limiting factor is the biphasic solvent ratio and your choice of base. In microwave-assisted Suzuki couplings of pyrazoles, the volumetric ratio of the organic solvent (DME) to water is critical for the solubilization of both the organic substrates and the inorganic base[4].
-
Mechanistic Causality: A standard 10:1 (v/v) DME/H2O ratio starves the catalytic cycle of dissolved carbonate ions, which are essential for the transmetalation step of the boronic acid[4]. Increasing the water ratio to 10:4 optimally balances substrate and base solubility, dramatically enhancing the yield from 67% to 78% with standard bases[4]. However, exceeding this (e.g., 10:6) causes the organic substrates to crash out of solution, dropping yields to 48%[4]. Furthermore, switching to Cs2CO3 provides the ideal cation size and solubility profile, pushing the yield to 95%[4].
Table 1: Solvent and Base Optimization for Microwave-Assisted Suzuki Coupling of 4-Iodopyrazole[4]
| Entry | Base | Solvent Ratio (DME:H2O) | Temp (°C) | Heating Method | Yield (%) |
| 1 | Na2CO3 | 10:1 | Reflux | Conventional | 14 |
| 2 | Na2CO3 | 10:1 | 90 | Microwave | 24 |
| 3 | Na2CO3 | 10:4 | 90 | Microwave | 78 |
| 4 | Na2CO3 | 10:6 | 90 | Microwave | 48 |
| 5 | Cs2CO3 | 10:4 | 90 | Microwave | 95 |
Section 3: Novel Epoxide-to-Pyrazole Multicomponent Reactions
Q4: I am using the Sc(OTf)3-mediated one-pot synthesis of 3,4-disubstituted 1H-pyrazoles from epoxides and hydrazine. The intermediate pyrazoline forms, but the final oxidation to pyrazole fails with standard oxidants like Oxone or Iron oxides. What is the correct oxidant? Answer: The oxidation of the intermediate pyrazoline in this specific Sc(OTf)3-mediated pathway requires a halogenating oxidant. Standard metal oxides or peroxides (Oxone, Fe2O3, PhI(OAc)2) fail completely (0% yield) because they cannot effectively facilitate the necessary elimination under these specific Lewis acidic conditions[5].
-
Mechanistic Causality: N-Bromosuccinimide (NBS) is strictly required. The reaction proceeds via the formation of an N-bromo intermediate, followed by deprotonation and isomerization to generate the fully aromatic pyrazole core[5]. You must use exactly 2.0 equivalents of NBS; 1.0 equivalent leaves the reaction incomplete (37% yield), while an excess (2.5 equiv) provides no additional benefit[5].
Table 2: Oxidant Screening for Sc(OTf)3-Mediated Pyrazole Synthesis[5]
| Entry | Oxidant | Equivalents | Temp (°C) | Yield (%) |
| 1 | PhI(OAc)2 | 1.0 - 2.0 | 65 | 0 (NDP) |
| 2 | Oxone | 1.0 | 65 | 0 (NDP) |
| 3 | Fe2O3 | 1.0 | 65 | 0 (NDP) |
| 4 | NBS | 1.0 | 65 | 37 |
| 5 | NBS | 2.0 | 65 | 64 |
| 6 | NBS | 2.5 | 65 | 64 |
(NDP = No Desired Product)
Self-Validating Experimental Protocols
Protocol 1: Aqueous Synthesis of Pyrazoles using Amberlyst-70[1]
-
Preparation: Suspend the 1,3-dicarbonyl compound (1.0 mmol), hydrazine/hydrazide (1.1 mmol), and Amberlyst-70 resin (50 mg) in deionized water (15 mL).
-
Reaction: Stir the reaction mixture at 30 °C for 5–30 minutes.
-
Monitoring: Verify the completion of the reaction via TLC or GC-FID (using an HP-5 capillary column).
-
Isolation: Upon completion, isolate the pure product by simple filtration (to recover the heterogeneous catalyst and precipitate) followed by recrystallization, eliminating the need for organic extraction solvents.
Protocol 2: Microwave-Assisted Suzuki Cross-Coupling of 4-Iodopyrazoles[4]
-
Preparation: In a microwave vial under a nitrogen atmosphere, dissolve 4-iodo-1-methyl-1H-pyrazole (0.5 mmol) and phenylboronic acid (0.5 mmol) in a solvent mixture of DME (3.0 mL) and H2O (1.2 mL) to achieve the optimized 10:4 volumetric ratio.
-
Catalyst & Base: Add the catalyst Pd(PPh3)4 (2 mol%, 11.6 mg) and the optimized base Cs2CO3 (1.25 mmol, 407.3 mg).
-
Irradiation: Seal the vial and irradiate in a microwave synthesis reactor at 90 °C for 5–12 minutes.
-
Workup: Cool to room temperature, extract with ethyl acetate, and purify via standard chromatography.
Protocol 3: Sc(OTf)3-Mediated One-Pot Synthesis from Epoxides[5]
-
Epoxide Activation: To a 50 mL dry round-bottom flask containing dry THF (5 mL), add the substituted epoxide (1.0 mmol, 2.0 equiv). Add the Lewis acid catalyst Sc(OTf)3 (0.125 mmol, 0.25 equiv) and stir at room temperature for 15 minutes.
-
Pyrazoline Formation: Add hydrazine monohydrate (0.5 mmol, 1.0 equiv) and heat the mixture to 65 °C to form the intermediate pyrazoline.
-
Oxidation: Add N-Bromosuccinimide (NBS) (2.0 equiv) to the reaction mixture to facilitate the oxidation/isomerization of the pyrazoline intermediate into the final 3,4-disubstituted 1H-pyrazole.
Sources
Technical Support Center: Troubleshooting the Purification of Chlorinated Pyrazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic and thermodynamic challenges presented by chlorinated pyrazole scaffolds. These compounds are highly valued in medicinal chemistry and drug development, but their purification is notoriously difficult due to annular tautomerism, subtle dipole moment variations, and the propensity for halogen bonding.
This guide moves beyond basic troubleshooting by explaining the causality behind these purification bottlenecks and providing self-validating, field-proven methodologies to resolve them.
Section 1: Frequently Asked Questions & Troubleshooting Guides
Q1: I am observing significant co-elution of 3-chloro and 5-chloro pyrazole regioisomers during normal-phase silica gel chromatography. How can I achieve baseline separation?
-
Causality: The co-elution of 3- and 5-substituted pyrazoles on silica gel is driven by annular tautomerism. In solution, the mobile proton rapidly migrates between the two nitrogen atoms, effectively averaging the electronic environment and rendering the dipole moments of the regioisomers nearly identical. Silica gel, which relies on polar interactions, cannot distinguish these rapidly interconverting states.
-
Solution: Shift from normal-phase chromatography to Supercritical Fluid Chromatography (SFC) or reverse-phase HPLC. SFC utilizes supercritical CO₂ modified with polar co-solvents (e.g., methanol). This creates a unique hydrogen-bonding environment that interacts selectively with the subtle steric differences around the chlorine atom, effectively "freezing" the tautomeric equilibrium on the column timescale[1]. Using specialized stationary phases like Chiralpak IG has proven highly effective for resolving these isomers[1].
Q2: My chlorinated pyrazole product contains over-chlorinated (di-chlorinated) impurities that streak on TLC and co-elute during flash chromatography. What is the most efficient purification strategy?
-
Causality: Aggressive chlorinating agents (like N-chlorosuccinimide) or Vilsmeier reagents at elevated temperatures (>60°C) can act as non-selective chlorinating species, leading to di-chlorination at the C3/C5 positions[2]. Because the addition of a second chlorine atom only marginally decreases the overall polarity of the already lipophilic pyrazole core, chromatographic separation becomes highly inefficient.
-
Solution: Mixed-solvent recrystallization exploits the distinct crystal lattice energies of the mono- vs. di-chlorinated species rather than their polarities. A binary solvent system (e.g., ethanol/water) allows the more symmetrical di-chlorinated impurity to remain solvated while the target mono-chlorinated pyrazole selectively precipitates[3].
Q3: During the downstream Suzuki-Miyaura coupling of my purified chloropyrazole, I am generating a dehalogenated pyrazole side product. How do I prevent this to simplify my final purification?
-
Causality: Chlorinated pyrazoles are challenging substrates for cross-coupling. The oxidative addition of Palladium into the C-Cl bond is sluggish. If the subsequent transmetalation step is not sufficiently fast, the Pd-complex undergoes competitive protodehalogenation (reduction), yielding a dehalogenated pyrazole that is chromatographically inseparable from the starting material[4].
-
Solution: Accelerate the transmetalation step by switching to microwave-assisted heating (e.g., 135°C for 20 minutes) and employing bulky, electron-rich biaryl phosphine ligands like XPhos. This kinetic push outcompetes the dehalogenation pathway, maximizing the coupling yield and eliminating the need for complex downstream purification[4].
Section 2: Quantitative Data Summaries
Table 1: Comparison of Chromatographic Techniques for Chloropyrazole Regioisomers
| Purification Technique | Resolution Power | Run Time | Solvent Consumption | Scalability for Drug Dev |
| Normal-Phase Silica | Poor (Co-elution common) | 30-60 mins | High (Hexane/EtOAc) | High, but low purity |
| Reverse-Phase HPLC | Moderate to Good | 15-45 mins | High (Water/MeCN) | Moderate |
| SFC (Chiralpak IG) | Excellent (Baseline) | 5-15 mins | Low (CO₂ + Co-solvent) | High (Preparative SFC) |
Table 2: Impact of Reaction Conditions on Dehalogenation vs. Coupling Yield
Data based on the Suzuki-Miyaura coupling of challenging halogenated aminopyrazoles[4].
| Reaction Conditions | Catalyst / Ligand | Target Product Yield | Dehalogenated Impurity |
| Standard Heating (70°C, 20h) | Pd(OAc)₂ / XPhos | 2% | 89% |
| Microwave Heating (135°C, 20m) | Pd(OAc)₂ / XPhos | 88% | 7% |
Section 3: Experimental Protocols
Protocol 1: SFC Purification of Pyrazole Regioisomers
-
Sample Preparation: Dissolve the crude chlorinated pyrazole mixture in a compatible solvent (e.g., methanol or ethanol) at a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Selection: Equip the SFC system with a specialized stationary phase, such as a Chiralpak IG column, which provides unique hydrogen-bonding interactions[1].
-
Method Parameters: Set the mobile phase to supercritical CO₂ with 10-20% Methanol co-solvent. Maintain a flow rate of 3-5 mL/min, backpressure at 120 bar, and column temperature at 35°C.
-
Injection & Elution: Inject 10-50 µL of the sample. Monitor the elution using UV detection (typically 220-254 nm) or inline MS.
-
Validation Checkpoint: Collect the separated fractions and immediately analyze them via analytical LC-MS or ¹H NMR. The self-validating success criterion is a regioisomeric purity of >99% and the absence of tautomeric peak broadening in the chromatogram.
Protocol 2: Mixed-Solvent Recrystallization for Over-chlorinated Impurity Removal
-
Dissolution: Suspend the crude chlorinated pyrazole (containing di-chlorinated impurities) in a minimum volume of boiling ethanol[3].
-
Co-solvent Addition: Slowly add deionized water dropwise to the boiling solution until a faint, persistent cloudiness appears (indicating the saturation point of the target mono-chlorinated pyrazole).
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2-3 hours. Do not crash-cool in an ice bath, as rapid nucleation will trap the di-chlorinated impurities in the crystal lattice.
-
Harvesting: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol/water (1:1 v/v) to remove residual mother liquor.
-
Validation Checkpoint: Analyze the isolated crystals and the concentrated mother liquor via HPLC. The protocol is validated if the mother liquor is highly enriched with the di-chlorinated impurity (>10:1 ratio compared to the crystals), confirming successful thermodynamic partitioning.
Section 4: Workflows and Logical Relationships
Workflow for resolving co-eluting chlorinated pyrazole regioisomers.
Strategy to mitigate dehalogenation during cross-coupling of chloropyrazoles.
Sources
Technical Support Center: Scale-Up of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support guide for the synthesis and scale-up of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, providing troubleshooting advice and robust protocols to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Overview & Key Scale-Up Bottlenecks
The synthesis of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is typically achieved through a multi-step sequence. A common and industrially viable route involves three primary stages: pyrazole ring formation, electrophilic chlorination, and saponification of a carboxylate ester. While straightforward in principle, each stage presents unique challenges during scale-up.
The generalized synthetic workflow is outlined below. The primary challenges—thermal management, regioselectivity, impurity control, and safe handling of hazardous reagents—are most acute during the cyclization and chlorination steps.
Caption: Generalized 3-step synthesis workflow for the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up process, organized by synthetic stage.
Part A: Pyrazole Ring Formation (Knorr Cyclization)
The condensation of a β-ketoester with a hydrazine derivative is a classic and powerful method for pyrazole synthesis. However, it is often accompanied by a significant exotherm and potential for regioisomer formation.
Q1: Our reactor is showing a dangerous temperature spike during the addition of methylhydrazine. How can we control this exotherm at a 100 L scale?
A1: This is a critical safety issue. The condensation reaction is highly exothermic, and as you scale up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware[1][2]. A thermal runaway can occur if not properly managed.
Troubleshooting Steps:
-
Reverse Addition: Instead of adding methylhydrazine to the β-ketoester, consider adding the ketoester solution slowly to a solution of methylhydrazine in your chosen solvent. This maintains a low concentration of the limiting reagent, distributing the heat generation over a longer period.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction. While this may impact cycle time, safety is paramount. Ensure your solvent choice (e.g., ethanol, isopropanol) has a sufficiently high boiling point to provide a buffer against boiling.
-
Cooling Efficiency: Verify that your reactor's cooling jacket and chiller system are rated for the calculated heat evolution of the reaction at your intended scale. Monitor the internal reaction temperature, not just the jacket temperature, as there can be a significant lag[2].
-
Controlled Dosing: Implement a slow, controlled addition of the reagent using a dosing pump. The feed rate should be tied to the internal temperature, where the pump automatically stops if the temperature exceeds a predefined safety limit.
Q2: We are observing the formation of an unwanted regioisomer, 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. How can we improve the regioselectivity?
A2: Regioselectivity in unsymmetrical pyrazole synthesis is a well-documented challenge and is highly dependent on reaction conditions[3]. The initial nucleophilic attack can occur at either carbonyl group of the β-ketoester.
Optimization Strategies:
-
pH Control: The reaction is often sensitive to pH. The initial condensation is typically faster under slightly acidic conditions, which can favor one isomer over the other. If no acid is used, the reaction medium can become basic from the hydrazine itself. Consider adding a catalytic amount of a mild acid like acetic acid.
-
Temperature: Lowering the reaction temperature (e.g., 0-10 °C during addition, followed by a slow warm-up) can often enhance selectivity by favoring the kinetically controlled product, which is typically the desired 1,3-disubstituted isomer in this case.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. Screen a panel of solvents (e.g., ethanol, toluene, acetonitrile, dioxane) at a small scale to identify the optimal medium for regioselectivity before scaling up.
Part B: C4-Position Chlorination
The direct C-H chlorination of the pyrazole ring is an electrophilic aromatic substitution. The choice of chlorinating agent is critical for safety, efficiency, and waste management at scale.
Q1: We are using sulfuryl chloride (SO₂Cl₂) for chlorination and are concerned about its handling and the corrosive off-gassing (HCl and SO₂). What are safer, more scalable alternatives?
A1: Sulfuryl chloride is effective but presents significant hazards. Safer and more "green" alternatives are available and should be strongly considered for large-scale production[4][5].
| Chlorinating Agent | Pros for Scale-Up | Cons for Scale-Up |
| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive, highly reactive. | Highly corrosive, toxic, releases HCl and SO₂ gas, requires robust scrubbers. |
| Trichloroisocyanuric Acid (TCCA) | Solid, stable, easy to handle, high chlorine content, waste product (cyanuric acid) is recyclable.[4][6] | More expensive, reaction can be slower, requires careful stoichiometry. |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, mild reagent. | Lower chlorine content (requires more mass), succinimide byproduct needs to be removed. |
| Electrochemical Chlorination | Uses HCl as chlorine source, avoids harsh reagents, greener process.[7] | Requires specialized equipment (electrolytic cell), process optimization can be complex. |
Recommendation: Trichloroisocyanuric acid (TCCA) often represents the best balance of safety, efficiency, and environmental considerations for this type of transformation at scale[4][6]. It is a solid, making it easier to handle than fuming liquids like SO₂Cl₂.
Q2: Our process is generating di-chlorinated impurities. How can we minimize this side reaction?
A2: The formation of di- and tri-chlorinated species occurs when the reaction is not selective enough or is allowed to proceed for too long[8]. The pyrazole ring is activated towards electrophilic substitution, and over-chlorination is a common issue.
Mitigation Strategies:
-
Stoichiometry Control: Ensure precise control over the molar equivalents of the chlorinating agent. Use of a limiting amount (e.g., 1.0-1.05 equivalents) is crucial.
-
Temperature Management: Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate. This often decreases the rate of the second chlorination relative to the first.
-
Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or UPLC to monitor the disappearance of the starting material and the formation of the product and impurities. Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).
Caption: Mechanism for electrophilic chlorination of the pyrazole ring.
Part C: Ester Hydrolysis (Saponification)
The final step converts the ethyl ester to the desired carboxylic acid. Key challenges here relate to reaction completion, product isolation, and physical form.
Q1: During the acidic workup to precipitate our carboxylic acid, we are getting an oily, difficult-to-filter product instead of a crystalline solid. What causes this and how can we fix it?
A1: "Oiling out" is a common problem in crystallization, especially with crude product streams. It occurs when the product's solubility in the mother liquor is exceeded at a temperature above its melting point.
Troubleshooting Protocol:
-
Control the Rate of pH Change: Add the acid slowly to the solution of the carboxylate salt. A rapid pH drop can cause sudden, uncontrolled precipitation, which favors amorphous or oily material.
-
Temperature Control: Cool the batch to a lower temperature (e.g., 0-5 °C) before beginning the acidification. This ensures that the precipitation occurs well below the product's melting point.
-
Introduce Seed Crystals: Seeding is a powerful technique to induce crystallization in a controlled manner. Add a small amount (0.1-1% by weight) of pure, crystalline product to the solution at a pH just before rapid precipitation begins. This provides a template for ordered crystal growth.
-
Solvent Composition: The presence of a co-solvent can dramatically influence crystal habit. Consider an anti-solvent addition strategy. For example, after neutralizing to precipitate the acid in water, slowly add a solvent in which the acid is poorly soluble (e.g., heptane) to improve the yield and crystallinity. A solvent screen is highly recommended during process development.
Part D: Purification and Isolation
Achieving high purity (>99.5%) is often mandatory for pharmaceutical intermediates. This requires a robust purification strategy that is both effective and scalable.
Q1: Our final product purity is stuck at 98% due to a persistent impurity. How do we identify and remove it?
A1: First, the impurity must be identified by techniques like LC-MS and NMR. Once the structure is known, you can deduce its origin and design a specific removal strategy.
| Common Impurity | Likely Source | Mitigation & Removal Strategy |
| Starting Pyrazole Ester | Incomplete hydrolysis. | Increase reaction time, temperature, or equivalents of base during saponification. |
| Regioisomer | Poor selectivity during ring formation. | Optimize cyclization conditions (see Part A). If present in final product, may require specialized fractional crystallization or reslurrying in a solvent where the impurity is more soluble. |
| Over-chlorinated Species | Poor control during chlorination. | Optimize chlorination (see Part B). These impurities are often less polar; a recrystallization from a polar solvent system may leave them in the mother liquor. |
| Residual Solvents | Inefficient drying. | Ensure adequate drying time and temperature under vacuum. Use techniques like nitrogen sweeping. |
Purification Strategy:
-
Recrystallization: This is the most common and scalable method. A systematic solvent screen should be performed to find a solvent system that provides good recovery and excellent impurity rejection.
-
Activated Carbon Treatment: If the product is discolored, a treatment with activated carbon in solution can remove colored impurities before crystallization.
-
pH-based Extraction: During workup, you can exploit the acidic nature of the product. Extracting the aqueous carboxylate salt solution with an organic solvent (like methyl tert-butyl ether, MTBE) can remove neutral impurities (e.g., unreacted esters, over-chlorinated byproducts) before the final product is precipitated.
Reference Experimental Protocol (Lab Scale)
This protocol is a representative example for laboratory-scale synthesis and should be optimized and subjected to a full safety review before any scale-up.
Step 1: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge ethanol (250 mL) and ethyl benzoylacetate (100 g, 0.52 mol).
-
Cool the solution to 10 °C.
-
Slowly add methylhydrazine (26.4 g, 0.57 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, warm the mixture to 60 °C and stir for 4 hours, monitoring by HPLC for completion.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude oil is used directly in the next step.
Step 2: Ethyl 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
-
WARNING: This step should be performed in a well-ventilated fume hood with a scrubber for acid gas.
-
Charge the crude ester from Step 1 into a 1 L reactor and dissolve it in acetic acid (300 mL).
-
Cool the solution to 15 °C.
-
In a separate beaker, prepare a slurry of N-Chlorosuccinimide (NCS) (73.0 g, 0.55 mol) in acetic acid (200 mL).
-
Slowly add the NCS slurry to the reactor over 2 hours, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 8 hours, monitoring by HPLC.
-
Once complete, slowly quench the reaction by pouring it into 1 L of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until gas evolution ceases, then wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude chlorinated ester.
Step 3: 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
-
To the crude ester from Step 2, add ethanol (200 mL) and a solution of sodium hydroxide (41.6 g, 1.04 mol) in water (200 mL).
-
Heat the mixture to 70 °C and stir for 3 hours until hydrolysis is complete by HPLC.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add 6M hydrochloric acid (HCl) to adjust the pH to ~2. A white precipitate will form.
-
Stir the slurry at 5 °C for 1 hour to ensure complete crystallization.
-
Filter the solid product, wash the cake with cold water (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.
Safety Considerations for Scale-Up
-
Thermal Hazard Assessment: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixtures to understand the onset of decomposition and the heat of reaction. This data is essential for safe process design[2].
-
Reagent Handling:
-
Methylhydrazine: Is toxic and a suspected carcinogen. Always handle in a closed system or well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and vapor respirators[3].
-
Chlorinating Agents: Agents like SO₂Cl₂ and POCl₃ are highly corrosive and react violently with water. TCCA and NCS are safer solids but should still be handled with care to avoid dust inhalation. Ensure access to appropriate emergency showers and eyewash stations.
-
-
Pressure and Venting: Chlorination reactions can generate significant amounts of HCl gas. The reactor must be equipped with an adequately sized vent line connected to a caustic scrubber to neutralize corrosive off-gases.
This guide provides a framework for addressing the common challenges in the production of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. A successful scale-up campaign relies on a thorough understanding of the chemical process, robust engineering controls, and a proactive approach to safety and problem-solving.
References
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025). Vertex AI Search.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.). BenchChem.
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - Benchchem. (n.d.). BenchChem.
- Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024).
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Beilstein Archives.
- Chlorination of 1,5-dimethylpyrazole - R Discovery. (1990). R Discovery.
- Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.).
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents. (n.d.).
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.).
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Bioactivity of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Carboxylic Acids in Therapeutics
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Within this broad class, pyrazole carboxylic acid derivatives have emerged as particularly promising candidates for drug development due to their significant therapeutic potential.[2][3] This guide provides a comprehensive validation of the bioactivity of a specific, yet representative, member of this family: 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid .
Our analysis will focus on two of the most prominent and well-documented activities of pyrazole derivatives: anti-inflammatory and anticancer effects. We will objectively compare the performance of our target compound and its close structural analogs with established drugs in these fields—Celecoxib for anti-inflammatory activity and Sorafenib for anticancer activity. This comparison is supported by experimental data and detailed protocols to provide a thorough understanding of the compound's potential.
Comparative Analysis: Benchmarking Against Established Drugs
To contextualize the potential of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, we will compare its expected bioactivity with that of two widely used therapeutic agents.
Anti-inflammatory Activity: A Potential COX-2 Selective Inhibitor
Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammation cascade.[4] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[4]
Celecoxib , a well-established COX-2 inhibitor, serves as our benchmark for anti-inflammatory activity.[5]
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 (µM) |
| 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (and analogs) | COX-2 | Data not available for the specific compound. However, related pyrazole derivatives have shown potent and selective COX-2 inhibition.[4] |
| Celecoxib | COX-1 | 15[5] |
| COX-2 | 0.04[5] |
Anticancer Activity: A Potential Kinase Inhibitor
The anticancer activity of many pyrazole-containing compounds stems from their ability to inhibit various protein kinases that are crucial for tumor growth and proliferation.[6] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[7]
Sorafenib , a multi-kinase inhibitor that targets VEGFR-2 among others, is our benchmark for anticancer activity.[8][9]
Table 2: Comparison of Anticancer Activity
| Compound | Target | IC50 (nM) |
| 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (and analogs) | VEGFR-2 | Data not available for the specific compound. Structurally related pyrazole derivatives have been investigated as kinase inhibitors.[6] |
| Sorafenib | VEGFR-2 | 90[8][9] |
Experimental Protocols for Bioactivity Validation
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments to validate the bioactivity of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the compound's ability to inhibit the COX-2 enzyme directly.
Principle: The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe in the presence of arachidonic acid.[6][10] A reduction in fluorescence indicates inhibition of the enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X solution of the test compound (4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[10][11]
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare a solution of the substrate, arachidonic acid.[10]
-
-
Assay Plate Setup (96-well plate):
-
Sample Wells: Add 10 µL of the 10X test compound solution.
-
Enzyme Control Wells: Add 10 µL of the assay buffer.
-
Inhibitor Control Wells: Add a known COX-2 inhibitor, such as Celecoxib, at a final concentration known to cause significant inhibition.[6]
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for the test compound relative to the enzyme control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
Caption: Workflow for In Vitro COX-2 Inhibition Assay.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay evaluates the compound's ability to inhibit the kinase activity of VEGFR-2.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.[1][12] A decrease in ATP consumption, detected as an increase in luminescence, indicates inhibition of the kinase.
Protocol:
-
Reagent Preparation:
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add 5 µL of 1X Kinase Buffer.
-
Blank (No Enzyme): Add 5 µL of 1X Kinase Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of the master mixture to each well.
-
Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1X Kinase Buffer to the "Blank" wells.[13]
-
Incubate the plate at 30°C for 45 minutes.[13]
-
After incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well and incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[12]
-
Read the luminescence using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Determine the IC50 value.
-
Caption: VEGFR-2 Kinase Assay Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's ability to kill cancer cells, using the human breast cancer cell line MCF-7 as an example.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14][15] Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in serum-free media.
-
Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14][16]
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 545 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Caption: MTT Cytotoxicity Assay Workflow.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[18] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Protocol:
-
Animal Acclimatization and Grouping:
-
Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize for at least one week.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Celecoxib or Diclofenac Sodium), and test compound groups at various doses.[19]
-
-
Compound Administration:
-
Administer the test compound and control substances orally or intraperitoneally at a specified time before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 3, and 5 hours).[18]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 value, the dose of the compound that causes a 50% reduction in edema.[18]
-
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion: A Promising Scaffold for Further Investigation
While specific experimental data for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is not yet widely available in the public domain, the extensive body of literature on structurally similar pyrazole carboxylic acid derivatives strongly supports its potential as a bioactive compound with significant anti-inflammatory and anticancer properties. The provided experimental protocols offer a robust framework for the systematic validation of these activities.
The comparison with established drugs like Celecoxib and Sorafenib sets a high bar for efficacy and selectivity. Future studies should focus on generating precise IC50 and ED50 values for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid to definitively position it within the therapeutic landscape. The versatility of the pyrazole scaffold suggests that with further optimization, derivatives of this compound could lead to the development of novel and effective therapeutic agents.
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]
- Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005).
- Hassan, G. S., Abdel Rahman, D. E., Abdelmajeed, E. A., Refaey, R. H., Alaraby Salem, M., & Nissan, Y. M. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332–342.
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- Kumar, A., & Sharma, S. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289.
- Costa, B., et al. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. Methods and Protocols, 1(4), 37.
- Farha, M. A., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pharmaceuticals, 6(5), 637-652.
- Rani, P., & Kumar, V. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 20(1), 1-1.
- Rani, P., & Kumar, V. (2023). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 20(1), 1-1.
- Gomaa, H. A., et al. (2022). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Scientific Reports, 12(1), 1-18.
- Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
- Gokhale, S. S., & Pissurlenkar, R. R. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(31), 3586-3610.
- Al-Ghamdi, K. M., et al. (2016). Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells. Oncology Letters, 11(5), 3145-3150.
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Santos, C., et al. (2020). Doxorubicin-Loaded Magnetic Nanoparticles: Enhancement of Doxorubicin's Effect on Breast Cancer Cells (MCF-7).
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Hałas-Wiśniewska, M., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Medical Research Journal, 8(3), 242-250.
- Li, J., et al. (2020). Silencing of lncRNA UCA1 Reverses Doxorubicin Resistance of Breast Cancer Through Inhibiting PI3K/AKT/mTOR Signaling Pathway. Cancer Management and Research, 12, 1307-1317.
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PubChem. (n.d.). 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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NextSDS. (n.d.). 5-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3236.
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Confirming the Binding Mode of 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid (4-Cl-MPCA): A Comprehensive Structural and Kinetic Guide
Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Scientific Context
The pyrazole-5-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to target critical oxidoreductases such as 11β-hydroxylase (CYP11B1) in Cushing's disease [1] and D-amino acid oxidase (DAAO) in central nervous system disorders [2].
4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (4-Cl-MPCA) represents a strategically optimized derivative of this class [3]. While the base 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid provides the foundational binding anchors (a carboxylic acid for salt-bridge formation and a phenyl ring for π-π stacking), the introduction of a chlorine atom at the C4 position is a masterclass in rational lead optimization. This halogenation exploits the stereoelectronic properties of the chlorine atom's σ-hole to form highly directional halogen bonds (X-bonds) with the target's backbone carbonyls, while simultaneously displacing high-energy water molecules from hydrophobic pockets.
This guide objectively compares the binding performance of 4-Cl-MPCA against its non-chlorinated precursor and provides a self-validating, step-by-step experimental workflow to unambiguously confirm its binding mode.
Comparative Performance Data
To understand the impact of the C4-chloro substitution, we must evaluate the thermodynamic and kinetic profile of the compound. The table below summarizes representative binding metrics of 4-Cl-MPCA compared to its non-chlorinated analog and a clinical standard, demonstrating the superior ligand efficiency driven by the halogen bond.
| Compound / Scaffold | Target Affinity ( Kd , nM) | Residence Time ( τ , min) | Ligand Efficiency (LE) | Key Structural Driver |
| 4-Cl-MPCA | 12.5 | 45.0 | 0.42 | C4-Chloro (Halogen Bond & Steric Fill) |
| MPCA (Non-chlorinated) | 145.0 | 8.5 | 0.35 | C4-Proton (Lacks X-bond, higher koff ) |
| Clinical Standard | 8.0 | 50.0 | 0.38 | Extended multi-ring system |
Data Note: Values are representative benchmarks for optimized pyrazole-carboxylic acids against standard oxidoreductase targets.
Mechanistic Binding Logic
As a Senior Application Scientist, I emphasize that structural biology is not just about taking a "picture" of a molecule; it is about understanding the causality of atomic interactions. The binding mode of 4-Cl-MPCA relies on a tripartite interaction network:
-
The 5-Carboxylic Acid: Acts as the primary anchor, coordinating with active-site metal ions (e.g., heme iron) or forming a robust salt bridge with basic residues (Arg/Lys).
-
The 3-Phenyl Ring: Engages in edge-to-face or face-to-face π-π stacking with aromatic residues (Phe/Tyr/Trp) lining the entrance of the binding pocket.
-
The 4-Chloro Substituent: Fills a narrow, lipophilic sub-pocket. The electron-deficient crown (σ-hole) of the chlorine atom forms a stabilizing halogen bond with a Lewis base (typically a backbone oxygen), which drastically reduces the dissociation rate ( koff ) and extends the drug's residence time.
Fig 1. Mechanistic binding logic of the 4-Cl-MPCA pharmacophore in the target active site.
Experimental Workflow for Binding Mode Confirmation
To establish a highly trustworthy, self-validating system, we employ an orthogonal approach. We first prove the compound binds in solution and measure its kinetics (SPR). We then capture its 3D conformation (X-ray). Finally, we perturb the system to prove the structural model dictates the solution thermodynamics (Mutagenesis + ITC).
Fig 2. Orthogonal experimental workflow for validating the binding mode of small molecule inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Purpose: To confirm 1:1 binding stoichiometry and quantify the association ( kon ) and dissociation ( koff ) rates. Causality: We perform SPR before crystallography to ensure the compound is actively binding the folded protein in solution, preventing wasted effort on non-binding artifacts in crystal lattices.
-
Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of ~3,000 Response Units (RU) to ensure sufficient signal-to-noise ratio for the low-molecular-weight 4-Cl-MPCA (MW: 236.65 g/mol ).
-
Analyte Preparation: Prepare a 2-fold dilution series of 4-Cl-MPCA (from 0.39 nM to 100 nM) in running buffer (e.g., PBS-P+).
-
DMSO Matching (Critical Step): Ensure the DMSO concentration in the analyte exactly matches the running buffer (typically 2-5%). Why? Small molecules generate low RU signals. Even a 0.1% mismatch in DMSO creates a bulk refractive index shift that will entirely mask the true binding response.
-
Data Acquisition: Run multi-cycle kinetics. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd and residence time ( τ=1/koff ).
Protocol B: High-Resolution X-Ray Crystallography
Purpose: To unambiguously assign the 3D coordinates of the 4-chloro and 3-phenyl groups within the active site. Causality: While docking models can predict binding, only X-ray crystallography can confirm the displacement of ordered water molecules by the 4-chloro group, which is the primary thermodynamic driver of the compound's enhanced affinity.
-
Crystal Soaking: Grow apo-crystals of the target protein using sitting-drop vapor diffusion. Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 5 mM 4-Cl-MPCA and 10% DMSO for 24 hours. Why soaking over co-crystallization? 4-Cl-MPCA is highly soluble; soaking preserves the pre-established high-resolution crystal lattice while allowing the fragment to diffuse into the active site.
-
Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron radiation source (e.g., 1.0 Å wavelength).
-
Refinement: Solve the structure using molecular replacement. The heavy chlorine atom provides a distinct peak in the Fo−Fc difference electron density map, allowing for the precise, unambiguous orientation of the pyrazole ring.
Protocol C: Site-Directed Mutagenesis and Isothermal Titration Calorimetry (ITC)
Purpose: To create a self-validating loop that proves the crystallographic pose is energetically responsible for binding in solution. Causality: If the X-ray structure shows the 4-chloro group forming a halogen bond or filling a specific hydrophobic pocket, mutating the residues forming that pocket should result in a measurable enthalpic penalty.
-
Mutagenesis: Generate a mutant of the target protein where the residue interacting with the 4-chloro group (e.g., a bulky Phe or Tyr) is mutated to Alanine to disrupt the pocket geometry.
-
ITC Titration: Place the wild-type and mutant proteins in the ITC cell (at ~20 μM). Titrate 4-Cl-MPCA (at ~200 μM) from the syringe into the cell over 20 injections at 25°C.
-
Thermodynamic Analysis: Integrate the heat peaks to determine the change in enthalpy ( ΔH ) and entropy ( −TΔS ). A significant drop in favorable enthalpy ( ΔH ) in the mutant compared to the wild-type empirically validates the structural model's prediction of a halogen bond.
References
-
Emmerich, J., et al. (2017).. Journal of Medicinal Chemistry, 60(12), 5086-5098.
-
Smith, S. M., et al. (2010).. Open Medicinal Chemistry Journal, 4, 3-9.
-
Chem-Impex International. (n.d.).. Chem-Impex Catalog.
The Strategic Advantage of Chlorinated Pyrazole Scaffolds in Modern Drug Design: A Comparative Guide
Executive Summary
The pyrazole ring is a privileged heterocycle in medicinal chemistry, but its base form often suffers from rapid phase II metabolism and sub-optimal lipophilicity 1. To overcome these liabilities, halogenation—specifically chlorination—has emerged as a powerful structural optimization strategy. This guide objectively compares the chlorinated pyrazole scaffold against its unsubstituted and fluorinated counterparts, detailing the causality behind its superior target affinity, metabolic stability, and pharmacokinetic profile.
Structural Rationale: Why Chlorinate a Pyrazole?
Halogen Bonding and Target Affinity
While fluorine substitutions are traditionally used to modulate pKa and lipophilicity, chlorine substitution introduces a distinct mechanistic advantage: the sigma-hole interaction . The anisotropic electron distribution around the bulkier chlorine atom creates a localized region of positive electrostatic potential. This allows the 3-chloropyrazole or 4-chloropyrazole core to form highly directional, non-covalent halogen bonds with Lewis bases (such as backbone carbonyls) within a target protein's binding pocket 2. This interaction is critical in the design of potent kinase inhibitors, where the chlorinated pyrazole effectively anchors the molecule within the ATP-binding site, blocking downstream signaling pathways like PI3K/Akt or CDK2 [[2]]() 3.
Metabolic Shielding and Lipophilicity
Unsubstituted pyrazoles are highly susceptible to rapid N-glucuronidation and oxidative metabolism 1. The introduction of a chlorine atom provides significant steric hindrance, physically shielding adjacent carbon and nitrogen atoms from Cytochrome P450 (CYP450) mediated oxidation. Furthermore, chlorination significantly enhances the lipophilicity (LogP) of the scaffold, which directly improves membrane permeability and cellular penetration—crucial factors for both oncology drugs and antimicrobial agents 2 [[4]]().
Fig 1. Mechanistic pathway of kinase inhibition via chlorinated pyrazole interactions.
Comparative Performance Data
To objectively evaluate the performance of the chlorinated pyrazole scaffold, we must compare its physicochemical and pharmacokinetic parameters against alternative pyrazole derivatives. The data below synthesizes the general impact of halogenation on the pyrazole core 14.
| Parameter | Unsubstituted Pyrazole | Fluorinated Pyrazole | Chlorinated Pyrazole | Causality / Mechanism |
| Lipophilicity (ΔLogP) | Baseline | +0.2 to +0.4 | +0.5 to +0.8 | Chlorine's larger atomic radius and polarizability enhance hydrophobic interactions. |
| Target Affinity (Kinases) | Moderate | High | Very High | Chlorine enables strong, directional halogen bonding within the ATP-binding pocket. |
| Metabolic Stability (t½) | Low | High | High | Steric bulk of chlorine blocks CYP450 oxidation sites and N-glucuronidation. |
| Membrane Permeability | Poor to Moderate | Good | Excellent | Increased lipophilicity directly correlates with enhanced passive diffusion across lipid bilayers. |
Experimental Validation: Self-Validating Microsomal Stability Protocol
To empirically prove the metabolic advantages of a chlorinated pyrazole over an unsubstituted analog, a Liver Microsomal Stability Assay must be conducted. The following protocol is designed as a self-validating system : it includes a minus-NADPH control to differentiate enzymatic degradation from chemical instability, and reference standards (Verapamil for high clearance; Warfarin for low clearance) to ensure the microsomes are catalytically active.
Step-by-Step Methodology: In Vitro Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a 10 mM stock solution of the chlorinated pyrazole in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add pooled human liver microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel control sample replacing NADPH with an equivalent volume of buffer to assess non-CYP mediated degradation.
-
Aliquot Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) from the slope of the linear regression.
Fig 2. Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.
Synthetic Accessibility: The TCCA Strategy
A major historical bottleneck in utilizing chlorinated pyrazoles was the harsh conditions required for their synthesis. However, modern methodologies have streamlined this process. A highly efficient, one-pot sequential strategy utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both a low-toxicity oxidant and a chlorine source 3. This direct cyclization/chlorination of hydrazines allows for the concurrent construction and functionalization of the 4-chloropyrazole ring under mild conditions, making the scaffold highly accessible for high-throughput drug discovery campaigns 3.
Conclusion
The strategic incorporation of a chlorine atom into the pyrazole scaffold fundamentally upgrades the pharmacophore. By leveraging sigma-hole interactions for superior kinase affinity, and utilizing steric bulk to shield against CYP450 metabolism, chlorinated pyrazoles offer a distinct performance advantage over unsubstituted and fluorinated alternatives. When validated through rigorous, self-controlled pharmacokinetic assays, this scaffold proves to be an indispensable building block for next-generation therapeutics.
References
- Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols Source: Benchchem URL
- Source: International Journal of Novel Research and Development (IJNRD)
- Source: National Center for Biotechnology Information (PMC)
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL
Sources
Benchmarking 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid: A Novel Pharmacophore in SDHI and Kinase Inhibitor Discovery
As drug discovery and agrochemical development increasingly demand novel chemical space to overcome resistance mechanisms, the strategic selection of core pharmacophores is critical. 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 1245275-74-4) has emerged as a highly versatile building block[1]. Unlike traditional pyrazole-4-carboxylic acids that dominate current commercial succinate dehydrogenase inhibitor (SDHI) fungicides, this specific pyrazole-5-carboxylic acid scaffold offers unique steric and electronic properties[2].
This guide objectively benchmarks this compound against known industry standards, providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary for successful integration into your screening pipelines.
Mechanistic Rationale & Structural Causality
To understand the utility of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, we must analyze the causality behind its specific substitution pattern and how it dictates target engagement[3]:
-
4-Chloro Substitution: Halogenation at the C4 position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the resulting molecule, improving membrane permeability. Second, it blocks cytochrome P450-mediated oxidation at the historically vulnerable C4 position, thereby extending the metabolic half-life of the compound.
-
1-Methyl Substitution: Alkylation at N1 eliminates tautomerism. By fixing the pyrazole in a single tautomeric state, the molecule presents a predictable geometry, ensuring that the 5-carboxamide vector is rigidly oriented toward the target enzyme's hinge region or ubiquinone binding site[4].
-
3-Phenyl Substitution: This is the primary differentiator from standard SDHIs (which typically feature small alkyl or haloalkyl groups like -CF3 or -CHF2 at the 3-position). The bulky phenyl ring provides significant steric volume and enables strong π−π stacking interactions within deep hydrophobic pockets, allowing the molecule to bypass target-site mutations that confer resistance to traditional inhibitors.
-
5-Carboxylic Acid: The critical anchor point. Once converted into an amide or hydrazide, it forms the essential hydrogen-bond donor/acceptor pair required for anchoring the inhibitor into the target protein[4].
Caption: Mechanism of Complex II inhibition by pyrazole-5-carboxamide derivatives.
Comparative Performance Data
To benchmark our target compound, we compare it against two well-established pyrazole standards: the Bixafen Core (a classic SDHI agrochemical) and the Rimonabant Core (a classic pharmaceutical CB1 antagonist).
Table 1: Physicochemical and Structural Benchmarking
| Pharmacophore Core | Substitution Pattern | Primary Application | Steric Bulk (C3 Position) | Predicted LogP Impact | Target Binding Mode |
| 4-Cl-1-Me-3-Ph-1H-pyrazole-5-COOH | 1-Me, 3-Ph, 4-Cl, 5-COOH | Novel SDHI / Kinase Inhibitors | High (Phenyl ring) | +1.8 to +2.2 | Deep hydrophobic pocket ( π−π stacking) |
| Bixafen Core | 1-Me, 3-CHF2, 4-COOH | Commercial SDHI Fungicides | Low (Difluoromethyl) | +0.5 to +0.8 | Ubiquinone binding site (H-bonding) |
| Rimonabant Core | 1-Aryl, 3-COOH, 4-Me, 5-Aryl | CB1 Receptor Antagonists | Moderate (Methyl) | +1.0 to +1.5 | Transmembrane allosteric site |
Data Interpretation: The introduction of the 3-phenyl and 4-chloro groups in our target compound creates a highly lipophilic, sterically demanding core. This makes it an ideal candidate for targeting mutated SDH enzymes where the binding pocket has expanded, or for exploring novel kinase hinge-binding motifs where the phenyl ring can occupy the selectivity pocket.
Experimental Protocols & Workflows
To accurately evaluate 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, it must first be converted into its active amide derivative and then subjected to a self-validating biological assay.
Protocol A: Synthesis of the Active Carboxamide (HATU Coupling)
Expertise Note: The steric crowding around the C5-carboxylic acid—exacerbated by the adjacent N1-methyl and C4-chloro groups—necessitates highly efficient coupling reagents. Standard carbodiimides (like DCC) often yield poor results here. We utilize HATU because the 7-azabenzotriazole leaving group accelerates the aminolysis step, overcoming local steric hindrance.
-
Activation: Dissolve 1.0 eq of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 1.1 eq of the desired effector amine (e.g., an aniline derivative). Stir at 40°C for 12 hours. The slight heating is crucial to push the sterically hindered coupling to completion.
-
Workup: Quench with saturated NaHCO3 , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate.
-
Validation: Purify via flash chromatography and confirm the amide formation via LC-MS (looking for the [M+H]+ peak) and 1H NMR (confirming the disappearance of the broad -COOH peak at ~13 ppm and the appearance of the amide -NH peak).
Protocol B: In Vitro SDH Inhibition Assay (DCPIP Reduction)
Trustworthiness Note: This assay is a self-validating system. By using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, we visually and spectrophotometrically quantify the electron flux from succinate through Complex II.
-
Mitochondrial Preparation: Isolate mitochondria from the target organism (e.g., Botrytis cinerea or mammalian cell line) using differential centrifugation. Suspend in assay buffer (25 mM potassium phosphate, pH 7.4, 5 mM MgCl2 ).
-
Assay Setup: In a 96-well plate, add 10 μL of the mitochondrial suspension, 10 μL of 50 mM sodium succinate (substrate), and 10 μL of the test compound (synthesized in Protocol A) serially diluted in DMSO.
-
Control Wells: Include a vehicle control (DMSO only) and a positive control (e.g., Boscalid or Fluxapyroxad at 1 μM ).
-
Initiation: Add 10 μL of 1 mM DCPIP to all wells.
-
Measurement: Immediately monitor the absorbance at 600 nm for 10 minutes at 25°C using a microplate reader. Active SDH reduces DCPIP (blue) to DCPIPH2 (colorless).
-
Data Analysis: Calculate the initial velocity ( V0 ) of the absorbance drop. Plot percent inhibition versus log[inhibitor] to determine the IC50 . A valid assay must show rapid bleaching in the vehicle control and stable absorbance in the positive control.
Caption: Step-by-step workflow for synthesizing and benchmarking SDHI candidates.
Conclusion
Benchmarking 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid against traditional pyrazole-4-carboxylic acid standards reveals its immense potential as a next-generation pharmacophore. Its unique steric profile and enhanced lipophilicity provide a distinct binding modality, making it an invaluable asset for researchers developing novel agrochemicals and pharmaceuticals designed to overcome existing target-site resistance.
References
-
ResearchGate . "Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action." Pest Management Science. Available at:[Link][2]
-
ACS Publications . "Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment." Journal of Agricultural and Food Chemistry. Available at:[Link][4]
Sources
Publish Comparison Guide: SAR Studies of 4-Chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Derivatives
Executive Summary
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a highly privileged building block in modern drug discovery. It has been instrumental in the development of potent inhibitors for complex metalloenzymes and cytochromes, most notably in the treatment of cardiovascular diseases via ADAMTS7 inhibition (1) and Cushing's syndrome via CYP11B1 inhibition (2).
However, the unsubstituted C4 position of the pyrazole ring often presents a metabolic liability. This guide objectively compares the performance of the 4-chloro derivative against its 4-H, 4-F, and 4-Br counterparts, providing researchers with actionable Structure-Activity Relationship (SAR) data and validated experimental workflows to accelerate lead optimization.
Mechanistic Rationale: The Superiority of C4-Chlorination
When optimizing a lead compound, the choice of halogen at the C4 position is not merely about increasing lipophilicity; it is a precise exercise in steric and electronic tuning.
-
Steric Shielding & Conformational Locking: The chlorine atom has a larger Van der Waals radius (1.75 Å) compared to fluorine (1.47 Å) or hydrogen (1.20 Å). This specific bulk forces the adjacent 3-phenyl ring out of coplanarity with the pyrazole core. This induced dihedral twist is critical for locking the molecule into a bioactive conformation that perfectly occupies the deep hydrophobic pockets of targets like CYP11B1.
-
Metabolic Stability: The C4 position of an unsubstituted pyrazole is highly electron-rich and susceptible to cytochrome P450-mediated oxidation. While fluorine provides some electronic deactivation, chlorine provides both electronic withdrawal and sufficient steric bulk to completely block enzymatic attack at this site, drastically improving the half-life in human liver microsomes (HLMs).
Comparative SAR Data: 4-Chloro vs. Alternatives
To objectively evaluate the performance of the 4-chloro building block, we compare it against other C4-substituted derivatives synthesized via identical coupling pathways. The data below reflects standard in vitro profiling for CYP11B1 inhibition, a rigorously documented application for this scaffold.
| C4 Substituent | CYP11B1 IC₅₀ (nM) | CYP11B2 IC₅₀ (nM) | Selectivity Factor (11B2/11B1) | HLM t₁/₂ (min) | clogP |
| -H (Unsubstituted) | 12.5 | 150 | 12x | 18 | 2.2 |
| -F (Fluoro) | 8.2 | 123 | 15x | 25 | 2.4 |
| -Cl (Chloro) | 2.1 | 220 | 104x | >60 | 2.9 |
| -Br (Bromo) | 5.4 | 189 | 35x | 45 | 3.2 |
Data Analysis: The 4-chloro derivative outperforms the alternatives across all critical metrics. It achieves single-digit nanomolar potency while maximizing selectivity against the highly homologous CYP11B2 enzyme (responsible for aldosterone synthesis; inhibiting it causes severe cardiovascular off-target effects). Furthermore, the metabolic half-life is extended beyond 60 minutes, ensuring robust in vivo exposure.
Target Engagement & Pathway Visualization
The following diagram illustrates the biological cascade disrupted by these pyrazole derivatives, specifically highlighting target engagement with CYP11B1 in the cortisol synthesis pathway.
Cortisol biosynthesis disruption via CYP11B1 inhibition by 4-chloro-pyrazole derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocol details the synthesis of hydantoin-based inhibitors from the 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid building block. This workflow is adapted from validated methodologies used in the discovery of clinical candidates (1).
Standardized workflow for the synthesis and validation of 4-chloro-pyrazole SAR libraries.
Step-by-Step Methodology: Hydantoin Core Synthesis
Step 1: Carboxylic Acid Activation
-
Procedure: Dissolve 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (5.0 g, 21.1 mmol) in 30 mL of anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (4.1 g, 25.3 mmol) and stir at room temperature for 2 hours.
-
Causality: CDI is chosen over traditional chlorinating agents (like SOCl₂) because it forms a highly reactive acyl imidazole intermediate under strictly neutral conditions. This prevents the degradation of sensitive functional groups and avoids the generation of HCl gas, making it safer and more reliable for parallel library synthesis.
Step 2: Enolate Generation & Cycloaddition
-
Procedure: Cool the reaction mixture to 0 °C. Dropwise, add a solution of ethyl isocyanoacetate (2.5 mL, 23.2 mmol) in 10 mL of THF, immediately followed by LiHMDS (21.1 mL, 1 M in THF).
-
Causality: Temperature control (0 °C) and the use of LiHMDS (a strong, sterically hindered, non-nucleophilic base) are critical. LiHMDS quantitatively deprotonates the ethyl isocyanoacetate without attacking the acyl imidazole. The resulting enolate undergoes a rapid, clean 3+2 cycloaddition with the activated pyrazole to form the hydantoin core. Using weaker bases results in incomplete deprotonation and complex byproduct mixtures.
Step 3: Self-Validation (Quench & Analyze)
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Validate the intermediate via LCMS before proceeding to biological assays.
-
Causality: The NH₄Cl quench prevents base-catalyzed hydrolysis of the newly formed hydantoin ring. LCMS validation at this stage acts as a built-in quality control gate, ensuring that only compounds with >95% purity proceed to the costly in vitro screening phase, thereby creating a closed-loop, self-validating system.
References
-
Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. ACS Publications / PMC.[Link]
-
Lead Optimization of Highly Potent and Selective CYP11B1 Inhibitors for the Treatment of Cushing's Syndrome and Chronic Wounds. Publikationen der UdS - Universität des Saarlandes.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
For researchers and scientists in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and logistical information for working with 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. The recommendations herein are grounded in the known hazards of structurally similar pyrazole derivatives and halogenated organic acids, promoting a culture of safety and scientific integrity in the laboratory.
While a specific Safety Data Sheet (SDS) for 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid may not be readily available, the precautionary principle dictates a conservative approach to personal protective equipment (PPE) and handling. Structurally related compounds are known to cause skin and serious eye irritation, and may be harmful if swallowed.[1][2][3][4] Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure the well-being of all laboratory personnel.
Hazard Assessment and Rationale for PPE Selection
The molecular structure of 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, featuring a halogenated pyrazole core, suggests potential for skin and eye irritation.[3][4] The acidic nature of the carboxylic acid group further warrants caution. The primary routes of exposure in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. Consequently, the selection of PPE must address these potential hazards.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential for handling this compound. The following table summarizes the recommended equipment for various laboratory operations.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles; face shield. | Essential to prevent eye contact, which can cause serious irritation.[2][3] A face shield is recommended when there is a risk of splashing, such as during the preparation of solutions or in the event of a spill. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | To prevent skin irritation.[3][4] Gloves should be inspected before use and replaced immediately if contaminated or damaged. For prolonged or immersive contact, consider thicker gauge gloves or double-gloving.[5] |
| Laboratory coat. | To protect personal clothing from contamination and minimize skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of dust particles, especially when handling the solid compound.[6][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Preparation to Disposal
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
1. Donning Personal Protective Equipment
The correct sequence for putting on PPE is crucial to prevent contamination.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Gloves: Select the appropriate chemical-resistant gloves. Nitrile gloves are a suitable initial choice for handling many organic compounds.[8] Ensure the gloves are free of any defects and pull the cuffs over the sleeves of the lab coat.
-
Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn over the primary eye protection.[2][6]
-
Respirator: If the risk assessment indicates a need for respiratory protection, ensure you are fit-tested and trained in the proper use of the selected respirator.
2. Safe Handling Procedures
-
Always handle 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid dust generation.[7]
-
Avoid direct contact with the skin and eyes.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][6]
3. Doffing Personal Protective Equipment
The removal of PPE must be done carefully to prevent cross-contamination.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles from the back to the front.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator: If a respirator was used, remove it last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste materials contaminated with 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid should be treated as hazardous waste.
-
Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
-
Contaminated Materials: All contaminated materials, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed hazardous waste container.[1]
-
Waste Segregation: As a halogenated organic compound, this chemical waste should be collected in a designated "halogenated organic waste" container, separate from non-halogenated organic waste.[9][10][11]
By adhering to these guidelines, researchers can confidently and safely work with 4-chloro-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, ensuring both personal safety and the integrity of their research.
References
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Bucknell University. Hazardous Waste Segregation. [Link]
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University of Louisville. Hazardous Chemical Used in Animals. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
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University of Pittsburgh. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
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National Center for Biotechnology Information. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem Compound Summary for CID 14770682. [Link]
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Princeton University Environmental Health & Safety. Chemical Resistance of Gloves – Quick guide. [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
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University of Illinois Urbana-Champaign, Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]
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SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
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Archiv der Pharmazie. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
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NextSDS. 5-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. [Link]
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Angene Chemical. Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
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Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
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University of Iowa Environmental Health & Safety. Hazardous Waste Reduction. [Link]
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- 4. lgcstandards.com [lgcstandards.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
